molecular formula C16H18FN3O3 B3026098 Norfloxacin-d5 CAS No. 1015856-57-1

Norfloxacin-d5

Número de catálogo: B3026098
Número CAS: 1015856-57-1
Peso molecular: 324.36 g/mol
Clave InChI: OGJPXUAPXNRGGI-ZBJDZAJPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Norfloxacin-d5 is intended for use as an internal standard for the quantification of norfloxacin by GC- or LC-MS. Norfloxacin is a fluoroquinolone antibiotic that inhibits the growth of Gram-positive and Gram-negative bacteria (MICs = 4 and 1 μg/ml for S. aureus and P. aeruginosa, respectively). It also inhibits the growth S. pseudintermedius, S. aureus, E. coli, Pasturella, and S. canis isolates from dogs (mean MIC50s = 0.25, 1, 0.03, 1, and 1 μg/ml, respectively). Topical administration of norfloxacin (0.1% v/v) reduces corneal ulcer size in a rabbit model of P. aeruginosa corneal infection. It also prevents encrusted cystitis in bladder and increases survival in a rat model of Corynebacterium group D2 infection when administered at a dose of 80 mg/kg per day. Formulations containing norfloxacin have been used to treat urinary tract and gynecological infections.>This compound is deuterium labeled Norfloxacin, a synthetic fluoroquinolone and an antibacterial agent. Norfloxacin can be used to treat urinary tract infections.>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-fluoro-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-7-piperazin-1-ylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)/i1D3,2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJPXUAPXNRGGI-ZBJDZAJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016779
Record name Norfloxacin-D5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015856-57-1
Record name 1-(Ethyl-1,1,2,2,2-d5)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015856-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norfloxacin-D5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Norfloxacin-d5: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Norfloxacin-d5, a deuterated analog of the broad-spectrum fluoroquinolone antibiotic, Norfloxacin. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and analytical studies. This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of Norfloxacin in biological matrices using mass spectrometry.

Core Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound
PropertyValue
Chemical Name 1-(ethyl-d5)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid
CAS Number 1015856-57-1
Molecular Formula C₁₆H₁₃D₅FN₃O₃
Molecular Weight 324.36 g/mol
Appearance White to pale yellow crystalline powder
Melting Point Approximately 221°C (for non-deuterated Norfloxacin)
Boiling Point Not applicable (decomposes)
Form Solid

Note: The melting point is for the non-deuterated form of Norfloxacin. The melting point of this compound is expected to be very similar.

Table 2: Solubility Profile of this compound
SolventSolubility
Water Very slightly soluble
Ethanol Very slightly soluble
Methanol Very slightly soluble
Chloroform Slightly soluble
DMSO Soluble
Glacial Acetic Acid Freely soluble

Experimental Protocols

The determination of the physical and chemical properties of this compound involves a range of standard analytical techniques. Below are detailed methodologies for key experiments.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a compound.

Protocol:

  • Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container.

  • Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert filter (e.g., 0.22 µm PTFE) to obtain a clear, saturated solution.

  • Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Structural Elucidation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and assessing the isotopic and chemical purity of this compound.

Protocol:

  • Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the proton signals are analyzed to confirm the molecular structure. The absence of signals corresponding to the ethyl protons and the presence of signals characteristic of the deuterated ethyl group confirm the isotopic labeling. The purity is assessed by the absence of signals from impurities.

Molecular Weight Confirmation and Quantification by Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of this compound and is the primary technique for its use as an internal standard.

Protocol:

  • Sample Introduction: A solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound, the expected [M+H]⁺ ion would be at m/z 325.18, confirming the incorporation of five deuterium atoms.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to fragment the molecular ion and analyze the resulting product ions, providing further structural confirmation.

  • Quantification: In its role as an internal standard, a known amount of this compound is added to samples containing Norfloxacin. The ratio of the signal intensity of the analyte to the internal standard is used to construct a calibration curve for accurate quantification.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Norfloxacin, and by extension its deuterated analog, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, Norfloxacin stabilizes the transient double-strand breaks created by the enzymes, leading to the inhibition of DNA replication and ultimately bacterial cell death.

Norfloxacin_Mechanism cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial DNA Supercoiled_DNA Supercoiled DNA Bacterial_DNA->Supercoiled_DNA is organized as DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA produces Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death inhibition leads to Replication_Fork Replication Fork DNA_Replication DNA Replication Replication_Fork->DNA_Replication enables Supercoiled_DNA->DNA_Gyrase unwound by Relaxed_DNA->Replication_Fork allows formation of Cell_Division Cell Division DNA_Replication->Cell_Division leads to Norfloxacin This compound Norfloxacin->DNA_Gyrase inhibits LCMS_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Urine) Spiking 2. Spiking with this compound (Internal Standard) Sample_Collection->Spiking Extraction 3. Sample Preparation (e.g., Protein Precipitation, SPE) Spiking->Extraction LC_Separation 4. Liquid Chromatography (LC) Separation Extraction->LC_Separation MS_Detection 5. Mass Spectrometry (MS) Detection and Ionization LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Ratio of Analyte to IS) MS_Detection->Data_Analysis Quantification 7. Quantification of Norfloxacin Data_Analysis->Quantification

Norfloxacin-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Norfloxacin-d5, a deuterated analog of the synthetic broad-spectrum antibacterial agent Norfloxacin. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental methodologies, and a visualization of its parent compound's mechanism of action.

Core Data and Properties

This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure the precise quantification of Norfloxacin in complex biological matrices. The stable isotope label allows for differentiation from the unlabeled drug by mass spectrometry, minimizing analytical variability and improving the accuracy of results.

PropertyValueSource(s)
CAS Number 1015856-57-1[1][2][3][4]
Molecular Weight 324.36 g/mol [1]
Molecular Formula C₁₆H₁₃D₅FN₃O₃
Synonyms 6-Fluoro-1,4-dihydro-4-oxo-1-(pentadeuteroethyl)-7-(1-piperazinyl)-3-quinolinecarboxylic acid, Norfloxacin (ethyl-d5)

Mechanism of Action of Norfloxacin

Norfloxacin, the parent compound of this compound, exerts its bactericidal effects by targeting essential bacterial enzymes involved in DNA replication and maintenance. This dual-targeting mechanism contributes to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The primary targets are DNA gyrase and topoisomerase IV.

  • Inhibition of DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. Norfloxacin binds to the A subunit of DNA gyrase, trapping the enzyme-DNA complex in a state where the DNA is cleaved. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

  • Inhibition of Topoisomerase IV: This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, Norfloxacin prevents the segregation of newly replicated chromosomes into daughter cells, thereby halting cell division.

Norfloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Norfloxacin Norfloxacin DNA_Gyrase DNA Gyrase Norfloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Norfloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to DNA breaks Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Enables Topoisomerase_IV->Cell_Death Blocks cell division Cell_Division Cell Division Chromosome_Segregation->Cell_Division

Mechanism of Action of Norfloxacin.

Experimental Protocol: Quantification of Norfloxacin in Human Serum using LC-MS/MS with a Deuterated Internal Standard

This section details a representative experimental protocol for the quantification of Norfloxacin in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as the ideal internal standard for this application. The following methodology is based on established principles for bioanalytical method validation.

1. Materials and Reagents:

  • Norfloxacin analytical standard

  • This compound (or a similar deuterated analog like Norfloxacin-d8) as the internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and formic acid

  • Ultrapure water

  • Blank human serum

2. Preparation of Stock and Working Solutions:

  • Norfloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Norfloxacin in a suitable solvent (e.g., methanol).

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner.

  • Working Solutions: Prepare serial dilutions of the Norfloxacin stock solution in a suitable solvent to create calibration standards. Prepare a working solution of the internal standard.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human serum sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add a specified volume of the internal standard working solution.

  • Add a protein precipitation agent, such as acetonitrile containing 0.1% formic acid, at a ratio of 3:1 (v/v) to the serum.

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution using two mobile phases is typical. For example:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally employed for Norfloxacin.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Norfloxacin and this compound. This ensures high specificity and accurate quantification.

      • Example MRM transitions would be determined by infusing the pure compounds into the mass spectrometer.

5. Data Analysis:

  • The concentration of Norfloxacin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentration of Norfloxacin in the experimental samples is then interpolated from this calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum_Sample Human Serum Sample Add_IS Add this compound (Internal Standard) Serum_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Norfloxacin Concentration Calibration_Curve->Quantification

LC-MS/MS quantification workflow.

References

The Role of Norfloxacin-d5 in Preclinical and Clinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Norfloxacin-d5 in research, with a focus on its use as an internal standard in analytical methodologies. This document details its pivotal role in pharmacokinetic studies, therapeutic drug monitoring, and analytical method development, providing structured data, experimental protocols, and workflow visualizations to support research endeavors.

Introduction to this compound

This compound is a deuterated analog of Norfloxacin, a broad-spectrum fluoroquinolone antibiotic.[1][2] In this compound, five hydrogen atoms on the ethyl group have been replaced with deuterium atoms.[3] This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] Its chemical properties are nearly identical to Norfloxacin, but its increased mass allows for its distinction from the unlabeled drug in a mass spectrometer.

The primary application of this compound in research is to improve the accuracy and precision of the quantification of Norfloxacin in biological matrices. It is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Norfloxacin. Furthermore, it is essential for therapeutic drug monitoring and in the development and validation of analytical methods for Norfloxacin detection.

Core Applications in Research

The primary utility of this compound lies in its function as an internal standard in quantitative bioanalytical assays. Its application spans several key research areas:

  • Pharmacokinetic Studies: Accurate determination of drug concentration over time is fundamental to understanding its pharmacokinetics. This compound is added to biological samples (e.g., plasma, urine) at a known concentration before sample processing. It co-elutes with Norfloxacin during chromatographic separation and is detected by the mass spectrometer. By comparing the signal intensity of Norfloxacin to that of this compound, variations in sample extraction, injection volume, and ionization efficiency can be normalized, leading to highly accurate and precise quantification of the drug.

  • Analytical Method Development and Validation: During the development of new methods for Norfloxacin quantification, this compound is used to assess key validation parameters such as linearity, accuracy, precision, and matrix effects.

  • Therapeutic Drug Monitoring (TDM): In a clinical research setting, TDM of Norfloxacin may be necessary to ensure optimal therapeutic outcomes and minimize toxicity. This compound enables the reliable measurement of Norfloxacin concentrations in patient samples.

  • Metabolic Research: Isotope-labeled compounds are valuable tools in studying drug metabolism. While this compound is primarily used as an internal standard, its fate in biological systems can also provide insights into the metabolic pathways of Norfloxacin.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies that have utilized deuterated internal standards for the analysis of Norfloxacin.

Table 1: LC-MS/MS Method Parameters for Norfloxacin Quantification

ParameterPlasmaUrine
Internal Standard This compound / Norfloxacin-d8This compound
Calibration Range 0.5 - 50 ng/mL1.0 - 500 µg/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1.0 µg/mL
Accuracy (% Recovery) 86.1% - 109.0%Not Specified
Precision (%RSD) < 12.0%Not Specified

Table 2: Sample Preparation and Extraction Recovery

MatrixExtraction MethodRecovery of Norfloxacin
Plasma Protein Precipitation (Acetonitrile)Not Specified
Urine Liquid-Liquid Extraction (Dichloromethane)Not Specified
Honey Liquid-Liquid ExtractionNot Specified
Shrimp Not SpecifiedNot Specified

Experimental Protocols

This section provides a detailed, synthesized methodology for the quantification of Norfloxacin in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on common practices described in the literature.

Preparation of Stock and Working Solutions
  • Norfloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Norfloxacin reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • This compound Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner as the Norfloxacin stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Norfloxacin stock solution with the solvent to cover the desired calibration range (e.g., 0.5 to 50 ng/mL).

  • Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples.

Sample Preparation (Protein Precipitation)
  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate the plasma.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Norfloxacin: Q1 320.1 -> Q3 276.1

    • This compound: Q1 325.1 -> Q3 281.1

  • Data Analysis: Quantify Norfloxacin by calculating the peak area ratio of the analyte to the internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is add_precip Add Acetonitrile add_is->add_precip vortex Vortex add_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_recon Evaporate & Reconstitute supernatant->dry_recon lc LC Separation dry_recon->lc Inject ms MS/MS Detection lc->ms data Data Analysis ms->data

Caption: Workflow for Norfloxacin quantification in plasma.

Mechanism of Action of Norfloxacin

mechanism_of_action norfloxacin Norfloxacin dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) norfloxacin->dna_gyrase Inhibits dna_replication DNA Replication & Repair Inhibition dna_gyrase->dna_replication Essential for bacterial_death Bacterial Cell Death dna_replication->bacterial_death

Caption: Norfloxacin's mechanism of action.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and analysis. Its use as an internal standard in LC-MS/MS methods provides the necessary accuracy and precision for the reliable quantification of Norfloxacin in complex biological matrices. The protocols and data presented in this guide offer a solid foundation for the implementation of robust analytical methods in pharmacokinetic research, therapeutic drug monitoring, and other applications requiring precise measurement of Norfloxacin.

References

The Analytical Mechanism of Norfloxacin-d5 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism of action of Norfloxacin-d5 when used as a stable isotope-labeled (SIL) internal standard in quantitative bioanalysis. Its function is not based on its pharmacological properties but on the analytical principles of isotope dilution mass spectrometry (IDMS), which is the gold standard for precise and accurate quantification in complex matrices.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of a SIL internal standard is widely considered the most reliable method for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The fundamental premise is that a SIL standard, such as this compound, is chemically and physically identical to the analyte of interest (Norfloxacin).[2][3] As a result, it experiences the same variations and losses throughout the entire analytical workflow, from sample extraction to final detection. By adding a known quantity of the SIL standard to the sample at the outset, it acts as a perfect surrogate, enabling highly accurate ratiometric quantification.

The analytical "mechanism of action" can be broken down into three key aspects:

  • Physicochemical Equivalence: this compound differs from Norfloxacin only in its isotopic composition—five hydrogen atoms are replaced by deuterium. This minor change in mass does not significantly alter its physicochemical properties, such as solubility, pKa, extraction efficiency, and chromatographic retention time. Therefore, during sample preparation (e.g., liquid-liquid extraction, solid-phase extraction) and chromatographic separation, any analyte lost will be accompanied by a proportional loss of the internal standard.

  • Correction for Matrix Effects: In LC-MS/MS analysis, co-eluting compounds from the sample matrix (e.g., plasma, tissue) can interfere with the ionization of the target analyte, causing either ion suppression or enhancement. This "matrix effect" is a major source of variability and inaccuracy. Because this compound co-elutes and has the same ionization efficiency as Norfloxacin, it is affected by the matrix in the exact same way.

  • Ratiometric Quantification: The mass spectrometer can distinguish between the analyte and the internal standard due to their mass difference. The instrument measures the signal response (peak area) for both compounds. Since both have been subjected to the same procedural variations, the ratio of the analyte's peak area to the internal standard's peak area remains constant, regardless of sample loss or matrix effects. The concentration of the unknown analyte is then calculated from this ratio against a calibration curve.

Experimental Protocol: Quantification of Quinolones in Poultry Muscle

The following protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of 12 quinolones (including Norfloxacin) in poultry muscle, which utilizes this compound as the internal standard.

2.1. Reagents and Standard Preparation

  • Analytes: Norfloxacin and other quinolones.

  • Internal Standard (IS): this compound.

  • Solvents: HPLC-grade methanol and acetonitrile; analytical-grade hydrochloric acid, glycine, and formic acid.

  • Stock Solutions: Prepare individual stock solutions of analytes and a 200 µg/mL stock solution of this compound in methanol. Store at 4°C.

  • Working IS Solution: Dilute the this compound stock solution with methanol to a working concentration of 5 µg/mL.

  • Calibration Standards: Prepare mixed working standards of the analytes at various concentrations. These are used to spike blank matrix samples to construct the calibration curve.

2.2. Sample Extraction and Clean-up

  • Homogenization: Weigh 1 gram of minced poultry tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the 5 µg/mL this compound working solution to the sample.

  • Equilibration: Vortex the tube vigorously for 5 minutes and let it sit for 15 minutes at room temperature to allow the IS to distribute throughout the tissue.

  • Extraction: Add 10 mL of a glycine/hydrochloric acid solution and perform the primary extraction.

  • Purification (Solid-Phase Extraction): Purify the resulting extract using an Oasis HLB (Hydrophilic-Lipophilic Balance) solid-phase extraction cartridge to remove matrix interferences.

  • Final Sample: Elute the analytes and IS from the cartridge and prepare the final solution for injection into the LC-MS/MS system.

2.3. LC-MS/MS Conditions

  • LC Column: Atlantis C18 column.

  • Detection: Tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This mode provides high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for both Norfloxacin and this compound.

Quantitative Data Presentation

The following tables summarize the performance of the method described above, demonstrating the reliability conferred by using this compound as an internal standard.

AnalyteCalibration Range (µg/kg)Correlation Coefficient (R²)
Norfloxacin & Others10 - 1200 (Varies by analyte)> 0.98
Table 1: Linearity of Calibration Curves for Quinolone Analysis. Data sourced from Sapar et al., 2011.
ParameterSpecificationResult
Accuracy Recovery (%)88% to 119%
Precision Intra-day Coefficient of Variation (CV, %)< 15%
Table 2: Method Accuracy and Precision. Data sourced from Sapar et al., 2011.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the analytical workflow and the core principle of ratiometric correction.

Analytical_Workflow Figure 1: Analytical Workflow Using a SIL Internal Standard cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Sample (e.g., 1g Tissue) Spike_IS 2. Add Known Amount of this compound Sample->Spike_IS Extract 3. Extract Analytes and IS Spike_IS->Extract Cleanup 4. Purify Extract (SPE) Extract->Cleanup LC 5. LC Separation (Co-elution) Cleanup->LC MS 6. MS/MS Detection (Separate by Mass) LC->MS Ratio 7. Calculate Ratio (Analyte Area / IS Area) MS->Ratio Quantify 8. Quantify vs. Calibration Curve Ratio->Quantify

Figure 1: Analytical Workflow Using a SIL Internal Standard

Ratiometric_Correction Figure 2: Principle of Ratiometric Correction cluster_ideal Scenario A: Ideal Conditions (100% Recovery) cluster_real Scenario B: Realistic Conditions (50% Loss/Suppression) Analyte_A Analyte Signal (Area = 1000) Ratio_A Ratio = 1.0 Analyte_B Analyte Signal (Area = 500) Analyte_A->Analyte_B 50% Signal Loss IS_A IS Signal (Area = 1000) IS_B IS Signal (Area = 500) IS_A->IS_B 50% Signal Loss Conclusion Conclusion: The Analyte/IS ratio remains constant, ensuring accurate quantification despite signal loss. Ratio_A->Conclusion Ratio_B Ratio = 1.0 Ratio_B->Conclusion

References

Synthesis and Purification of Norfloxacin-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Norfloxacin-d5, a deuterated internal standard of the broad-spectrum fluoroquinolone antibiotic, Norfloxacin. This document details the synthetic pathway, experimental protocols, purification methods, and analytical characterization, presenting quantitative data in structured tables and process flows as diagrams for clarity.

Introduction

Norfloxacin is a synthetic antibacterial agent widely used in the treatment of urinary tract infections.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[1] this compound, with five deuterium atoms on the ethyl group at the N-1 position of the quinolone ring, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.[2][3] The synthesis of this compound follows a multi-step route, culminating in the coupling of a deuterated quinolone core with piperazine.

Synthetic Pathway

The synthesis of this compound (4) is accomplished through a three-step process starting from ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (1). The key strategic element is the introduction of the deuterated ethyl group via N-alkylation, followed by hydrolysis and subsequent nucleophilic aromatic substitution with piperazine.

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation (Deuteration) cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Piperazine Coupling A Ethyl 7-chloro-6-fluoro-1,4-dihydro- 4-oxoquinoline-3-carboxylate (1) B Ethyl 1-(ethyl-d5)-6-fluoro-7-chloro- 1,4-dihydro-4-oxoquinoline-3-carboxylate (2) A->B   Ethyl-d5 iodide, K₂CO₃, DMF   80-90 °C, 18h C 1-(Ethyl-d5)-6-fluoro-7-chloro- 1,4-dihydro-4-oxoquinoline-3-carboxylic acid (3) B->C   NaOH (aq)   Reflux D This compound (4) C->D   Piperazine, Pyridine   Reflux

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(ethyl-d5)-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylate (2)

This procedure is adapted from the synthesis of the non-deuterated analogue.[4]

Materials:

  • Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (1)

  • Ethyl-d5 iodide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane

  • Water

  • Hydrous magnesium silicate

Procedure:

  • A suspension of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (59.7 g) in DMF (425 ml) is prepared in a round-bottom flask.

  • Potassium carbonate (76.6 g) is added to the suspension.

  • Ethyl-d5 iodide (a molar equivalent to the starting ester) is added, and the mixture is stirred in an oil bath at 80-90 °C for 18 hours.

  • The reaction mixture is then concentrated under reduced pressure to remove the DMF.

  • The residue is dissolved in water and extracted with dichloromethane.

  • The organic extract is washed with water, dried over anhydrous sodium sulfate, and filtered through hydrous magnesium silicate.

  • The solvent is evaporated in vacuo to yield the crude product.

  • The solid is recrystallized from ethanol to give ethyl 1-(ethyl-d5)-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylate (2).

Step 2: Synthesis of 1-(Ethyl-d5)-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (3)

Materials:

  • Ethyl 1-(ethyl-d5)-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylate (2)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

Procedure:

  • The ester (2) is suspended in an aqueous solution of sodium hydroxide.

  • The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

  • The solution is cooled to room temperature and acidified with hydrochloric acid to precipitate the carboxylic acid.

  • The precipitate is collected by filtration, washed with water, and dried to afford 1-(ethyl-d5)-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (3).

Step 3: Synthesis of this compound (4)

This final step involves the nucleophilic substitution of the chlorine atom with piperazine.

Materials:

  • 1-(Ethyl-d5)-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (3)

  • Piperazine

  • Pyridine

Procedure:

  • A mixture of the carboxylic acid (3) and an excess of piperazine is heated to reflux in pyridine.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is treated with water, and the pH is adjusted to precipitate the crude this compound.

  • The crude product is collected by filtration, washed with water, and dried.

Purification

The crude this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

HPLC Purification Protocol

A general method for the purification of Norfloxacin is described below and can be adapted for the deuterated analogue.

Table 1: HPLC Purification Parameters

ParameterCondition
Column Chromolith® Performance RP-18e (100 x 4.6 mm)
Mobile Phase Methanol : 0.025M KH₂PO₄ (pH 3 with ortho-phosphoric acid) (20:80, v/v)
Flow Rate 4 ml/min
Detection UV at 290 nm
Injection Volume 20 µL

Data Presentation

Table 2: Summary of Reagents and Expected Yields (for non-deuterated synthesis)

StepStarting MaterialReagentsProductTypical Yield (%)
1 Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylateEthyl iodide, K₂CO₃, DMFEthyl 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylate~64%
2 Ethyl 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylateNaOH (aq), HCl1-Ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acidHigh
3 1-Ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acidPiperazine, PyridineNorfloxacinHigh

Note: Yields for the deuterated synthesis are expected to be comparable but should be determined experimentally.

Table 3: Analytical Data for this compound

AnalysisExpected Result
Molecular Formula C₁₆H₁₃D₅FN₃O₃
Molecular Weight 324.36 g/mol
Mass Spectrometry (ESI+) [M+H]⁺ at m/z 325.1
¹H NMR Absence of signals corresponding to the ethyl protons.
¹³C NMR Signals consistent with the Norfloxacin structure, with potential slight shifts due to the deuterium substitution.
Purity (HPLC) >98%

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start: Ethyl 7-chloro-6-fluoro- 1,4-dihydro-4-oxoquinoline- 3-carboxylate Alkylation N-Alkylation with Ethyl-d5 Iodide Hydrolysis Hydrolysis Coupling Piperazine Coupling Crude_Product Crude this compound HPLC RP-HPLC Pure_Product Pure this compound MS Mass Spectrometry NMR NMR Spectroscopy Purity HPLC Purity

Norfloxacin Mechanism of Action: Inhibition of DNA Gyrase

DNA_Gyrase_Inhibition Norfloxacin Norfloxacin DNA_Gyrase DNA_Gyrase Norfloxacin->DNA_Gyrase Inhibits DNA DNA DNA_Gyrase->DNA Relaxes supercoiled DNA Cell_Death Cell_Death DNA_Gyrase->Cell_Death Inhibition leads to DNA damage Replication_Fork Replication_Fork DNA->Replication_Fork Allows replication Replication_Fork->Cell_Death Replication blockage

References

Norfloxacin-d5: A Technical Guide to Isotopic and Chemical Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic and chemical purity of Norfloxacin-d5, a deuterated analog of the broad-spectrum fluoroquinolone antibiotic, Norfloxacin. Accurate characterization of both isotopic enrichment and chemical purity is paramount for its application as an internal standard in quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies. This document details the methodologies for purity assessment, presents typical quantitative data, and illustrates the analytical workflows and the pharmacological mechanism of action of Norfloxacin.

Quantitative Purity Analysis of this compound

The utility of this compound as an internal standard is directly dependent on its chemical and isotopic purity. High chemical purity ensures that the standard is free from contaminants that could interfere with the analysis, while high isotopic purity is crucial for minimizing "cross-talk" between the analyte and the internal standard mass channels.

Chemical Purity

This compound is synthesized to a high degree of chemical purity to ensure analytical accuracy. Commercially available standards typically exhibit a chemical purity exceeding 99%.

ParameterSpecificationTypical Value
Chemical Purity (by HPLC) ≥98%99.91%[1]
Appearance White to off-white solidConforms
Solubility Soluble in DMSOConforms
Isotopic Purity

The isotopic purity of this compound is a measure of the percentage of molecules that contain the desired five deuterium atoms. High isotopic enrichment is critical to ensure that the contribution of the unlabeled (d0) isotopologue in the internal standard solution is negligible, thus preventing overestimation of the analyte concentration. The isotopic enrichment for this compound is generally specified as being at least 99 atom % D.[2] One supplier specifies ≥99% for deuterated forms (d1-d5).[2]

Below is a representative table of isotopic distribution for a typical batch of this compound, as would be determined by mass spectrometry.

IsotopologueChemical FormulaRelative Abundance (%)
d0 (unlabeled)C₁₆H₁₈FN₃O₃< 0.1
d1C₁₆H₁₇DFN₃O₃< 0.1
d2C₁₆H₁₆D₂FN₃O₃< 0.2
d3C₁₆H₁₅D₃FN₃O₃< 0.5
d4C₁₆H₁₄D₄FN₃O₃~ 2.0
d5 C₁₆H₁₃D₅FN₃O₃ > 97.0

Experimental Protocols

The determination of chemical and isotopic purity of this compound relies on a combination of chromatographic and spectrometric techniques.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with UV detection is a standard method for assessing the chemical purity of this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate with 0.8% triethylamine, pH adjusted to 3.8 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 88:12 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The area percentage of the main peak relative to the total area of all peaks is calculated to determine the chemical purity.

Isotopic Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography coupled with Mass Spectrometry is the definitive technique for determining the isotopic distribution of this compound.

Methodology:

  • Instrumentation: An LC-MS/MS system, typically a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurements.

  • Chromatography: The same HPLC conditions as described for chemical purity can be used to separate this compound from any potential impurities.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan mode to detect all isotopologues.

    • Data Analysis: The mass spectrum of the this compound peak is analyzed to determine the relative intensities of the ions corresponding to the different isotopologues (d0 to d5). The isotopic purity is calculated from the relative abundance of each isotopologue.

Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates the general workflow for the determination of both chemical and isotopic purity of this compound.

G cluster_sample_prep Sample Preparation cluster_hplc Chemical Purity Analysis (HPLC-UV) cluster_lcms Isotopic Purity Analysis (LC-MS) prep Dissolve this compound in appropriate solvent hplc_injection Inject sample into HPLC system prep->hplc_injection lcms_injection Inject sample into LC-MS system prep->lcms_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation uv_detection UV Detection (280 nm) hplc_separation->uv_detection hplc_data Calculate Purity (Peak Area %) uv_detection->hplc_data lcms_separation Chromatographic Separation lcms_injection->lcms_separation ms_detection Mass Spectrometric Detection (Full Scan) lcms_separation->ms_detection lcms_data Determine Isotopic Distribution (Relative Abundance) ms_detection->lcms_data

Workflow for this compound Purity Analysis
Norfloxacin Mechanism of Action

Norfloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] This dual-targeting mechanism disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.

G Norfloxacin Norfloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Norfloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Norfloxacin->Topo_IV Inhibits Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Catalyzes Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Decatenated_DNA Decatenated Chromosomes Topo_IV->Decatenated_DNA Catalyzes Topo_IV->Cell_Death Relaxed_DNA Relaxed Bacterial DNA Relaxed_DNA->DNA_Gyrase Substrate DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication Replicated_DNA Replicated Daughter Chromosomes (Catenated) Replicated_DNA->Topo_IV Substrate Cell_Division Bacterial Cell Division Decatenated_DNA->Cell_Division DNA_Replication->Replicated_DNA

Norfloxacin's Inhibition of Bacterial DNA Replication

References

Deconstructing the Norfloxacin-d5 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a stable isotope-labeled internal standard like Norfloxacin-d5 is a critical document. It provides the necessary assurance of the material's identity, purity, and isotopic enrichment, which are paramount for the accuracy and reliability of quantitative analytical methods. This in-depth guide explains the key components of a typical this compound CoA, detailing the analytical experiments performed and presenting the data in a clear, structured format.

Compound Identification and General Properties

A CoA begins with fundamental information to unequivocally identify the material. This compound is the deuterium-labeled version of Norfloxacin, a synthetic fluoroquinolone antibacterial agent. The five deuterium atoms are located on the ethyl group, providing a stable isotopic mass shift for use as an internal standard in mass spectrometry-based assays.

Parameter Typical Specification
Product Name This compound
CAS Number 1015856-57-1
Chemical Formula C₁₆H₁₃D₅FN₃O₃
Molecular Weight 324.36 g/mol
Appearance White to Off-White Solid
Solubility Soluble in DMSO, Methanol
Storage Store at 2-8°C, protect from light

Quantitative Analysis: Purity and Isotopic Enrichment

This section summarizes the critical quantitative data that confirms the quality of the this compound standard. The data presented here is representative and based on typical specifications.

Table 2.1: Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Chemical purity is determined to ensure that the analytical signal is not compromised by impurities.

Parameter Result
Purity (by area %) 99.8%
Retention Time (RT) 5.9 minutes
Impurities < 0.2%
Table 2.2: Isotopic Purity by Mass Spectrometry (MS)

Isotopic purity is crucial for an internal standard to prevent interference with the analyte being quantified.

Isotopologue Abundance (%)
d5 (desired) 99.5%
d4 0.4%
d3 < 0.1%
d2 < 0.1%
d1 < 0.1%
d0 (unlabeled) Not Detected
Table 2.3: Identity Confirmation

Identity is confirmed through a combination of techniques that provide structural information.

Test Result
Mass Spectrometry (m/z) Conforms to structure ([M+H]⁺ = 325.2)
¹H-NMR Conforms to structure

Experimental Protocols

Detailed methodologies are essential for replicating and understanding the data presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method separates this compound from any non-labeled or other chemical impurities.

  • Instrumentation : HPLC system with UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M sodium phosphate, pH 2.5) and acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 275 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : The sample is dissolved in the mobile phase or a compatible solvent.

Mass Spectrometry (MS) for Isotopic Purity and Identity

MS is used to confirm the molecular weight and determine the distribution of deuterated species.

  • Instrumentation : High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer Mode : Full scan to observe the isotopic cluster.

  • Data Analysis : The relative peak areas of the different isotopologues (d0 to d5) are calculated to determine the isotopic enrichment. The protonated molecular ion [M+H]⁺ is checked against the theoretical mass.

Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

¹H-NMR provides confirmation of the molecular structure. For this compound, the key feature is the absence of signals corresponding to the ethyl protons, confirming deuteration at this position.

  • Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterium Oxide (D₂O).

  • Reference Standard : Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Interpretation : The resulting spectrum is compared to the known spectrum of Norfloxacin, with the notable absence of the ethyl group proton signals.

Visualizing the Workflow and Data Relationships

Diagrams can simplify complex analytical workflows and logical connections within the CoA.

coa_workflow cluster_sample This compound Sample cluster_tests Analytical Testing cluster_results Certificate of Analysis Data Sample Reference Standard Lot HPLC HPLC Analysis Sample->HPLC Testing MS Mass Spectrometry Sample->MS Testing NMR 1H-NMR Spectroscopy Sample->NMR Testing Purity Chemical Purity (%) HPLC->Purity Isotopic Isotopic Enrichment (%) MS->Isotopic Identity Structural Confirmation MS->Identity NMR->Identity

Analytical workflow for this compound Certificate of Analysis.

This diagram illustrates the progression from the reference standard lot to the various analytical tests performed, and finally to the key data points presented on the Certificate of Analysis.

data_relationship coa Certificate of Analysis identity Identity Confirmed coa->identity provides evidence for purity Purity Assessed coa->purity provides evidence for suitability Suitable as Internal Standard identity->suitability purity->suitability

Logical relationship of CoA data to its application.

This diagram shows the logical flow where the confirmation of identity and assessment of purity, as documented in the CoA, together establish the suitability of the this compound lot for its intended use as an internal standard in quantitative analysis.

Commercial Suppliers and Analytical Applications of Norfloxacin-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and analytical applications of Norfloxacin-d5, a deuterated internal standard essential for the accurate quantification of the fluoroquinolone antibiotic Norfloxacin in various biological matrices. This document details commercial supplier specifications, comprehensive experimental protocols for bioanalysis, and visual workflows to support research and drug development professionals.

Introduction to this compound

This compound is a stable isotope-labeled version of Norfloxacin, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This modification results in a mass shift of +5 atomic mass units, allowing it to be distinguished from the unlabeled parent drug by mass spectrometry. Its near-identical physicochemical properties to Norfloxacin make it an ideal internal standard for quantitative bioanalysis, as it co-elutes chromatographically and experiences similar ionization efficiency, effectively compensating for variations in sample preparation and instrument response.[1][2]

Commercial Suppliers of this compound Analytical Standard

A number of reputable chemical suppliers provide this compound as an analytical standard. The table below summarizes key quantitative information from several prominent vendors to facilitate comparison and procurement.

SupplierProduct NumberCAS NumberMolecular FormulaPurity/Isotopic EnrichmentAvailable Pack Sizes
Sigma-Aldrich (VETRANAL®) 340581015856-57-1C₁₆H₁₃D₅FN₃O₃Analytical Standard Grade10 mg
LGC Standards DRE-C156480101015856-57-1C₁₆H₁₃D₅FN₃O₃Not specified10 mg
Cayman Chemical 159761015856-57-1C₁₆H₁₃D₅FN₃O₃≥98%1 mg, 5 mg, 10 mg
Santa Cruz Biotechnology sc-2131921015856-57-1C₁₆H₁₃D₅FN₃O₃Not specified10 mg, 25 mg
Veeprho VRP-API-33811015856-57-1C₁₆H₁₃D₅FN₃O₃Not specifiedInquire for pack sizes
MedchemExpress HY-117369S1015856-57-1C₁₆H₁₃D₅FN₃O₃99.77%1 mg, 5 mg, 10 mg

Experimental Protocol: Quantification of Norfloxacin in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the determination of Norfloxacin in human plasma using this compound as an internal standard. This protocol is a composite of established methods for fluoroquinolone analysis.

Materials and Reagents
  • Norfloxacin analytical standard

  • This compound analytical standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Standard and Internal Standard Stock Solution Preparation
  • Norfloxacin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Norfloxacin and dissolve in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Norfloxacin stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the this compound working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Norfloxacin: Precursor ion (m/z) 320.1 → Product ion (m/z) 276.1

    • This compound: Precursor ion (m/z) 325.1 → Product ion (m/z) 281.1

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in the bioanalysis of Norfloxacin.

analytical_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample add_is Add this compound Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc HPLC Separation (C18 Column) inject->lc ms Mass Spectrometry (MRM Detection) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Norfloxacin / this compound) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Bioanalytical workflow for Norfloxacin quantification.

sample_preparation_options start Biological Matrix (e.g., Plasma, Urine) ppt Protein Precipitation (PPT) - Fast, simple - Less clean start->ppt lle Liquid-Liquid Extraction (LLE) - Cleaner extract - More labor-intensive start->lle spe Solid-Phase Extraction (SPE) - High purity, automatable - Method development required start->spe end Analysis-Ready Sample ppt->end lle->end spe->end

Caption: Comparison of common sample preparation techniques.

Conclusion

The use of this compound as an internal standard is crucial for achieving accurate and reliable quantification of Norfloxacin in complex biological matrices. This guide has provided an overview of commercial suppliers, a detailed experimental protocol for LC-MS/MS analysis in human plasma, and visual representations of the analytical workflow. By leveraging this information, researchers and drug development professionals can confidently develop and validate robust bioanalytical methods for their studies.

References

Methodological & Application

Application Note: Norfloxacin-d5 as an Internal Standard for Accurate Quantification of Norfloxacin by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of norfloxacin in various biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard, Norfloxacin-d5, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision. This document provides detailed protocols for sample preparation, LC-MS analysis, and data processing, making it a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical and preclinical studies.

Introduction

Norfloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] Accurate determination of its concentration in biological samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for bioanalytical assays due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to improve the accuracy and precision of quantitative LC-MS assays.[4][5] this compound has nearly identical physicochemical properties to norfloxacin, causing it to co-elute chromatographically and exhibit similar ionization efficiency, while its mass difference allows for distinct detection by the mass spectrometer. This application note provides a comprehensive guide to using this compound as an internal standard for the LC-MS analysis of norfloxacin.

Experimental Protocols

Preparation of Stock and Working Solutions

a. Norfloxacin and this compound Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of norfloxacin and this compound reference standards.

  • Dissolve each standard in methanol in a 10 mL volumetric flask.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Store stock solutions at -20°C.

b. Working Standard Solutions:

  • Prepare a series of working standard solutions of norfloxacin by serial dilution of the stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v) to create calibration standards.

  • Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the stock solution with the same solvent.

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma and other biological fluids.

  • Pipette 100 µL of the sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.

  • Add 10 µL of the this compound working solution (internal standard) to each tube and vortex briefly.

  • Add 200 µL of ice-cold acetonitrile or methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and inject a portion (e.g., 5-10 µL) into the LC-MS system.

LC-MS/MS Method

a. Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL

b. Mass Spectrometry Conditions (Triple Quadrupole):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 120°C
Desolvation Temperature 400°C
MRM Transitions Norfloxacin: m/z 320.1 → 276.1, 302.1This compound: m/z 325.1 → 281.1, 307.1

Note: MRM transitions should be optimized for the specific instrument being used.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS analysis of norfloxacin using this compound as an internal standard.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Norfloxacin1 - 1000> 0.995

Table 2: Precision and Accuracy

Quality Control (ng/mL)Precision (%RSD)Accuracy (%)
Low QC (5 ng/mL) < 15%85 - 115%
Mid QC (100 ng/mL) < 15%85 - 115%
High QC (800 ng/mL) < 15%85 - 115%

Table 3: Limit of Detection and Quantification

ParameterValue (ng/mL)
Limit of Detection (LOD) 0.5
Limit of Quantification (LOQ) 1.0

Experimental Workflow and Data Analysis

The overall workflow for the quantitative analysis of norfloxacin using this compound as an internal standard is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Norfloxacin Concentration Calibration->Quantification

References

Application Note: High-Throughput Quantification of Norfloxacin in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Norfloxacin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The assay employs a simple and rapid protein precipitation for sample preparation and utilizes Norfloxacin-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable determination of Norfloxacin concentrations in a biological matrix.

Introduction

Norfloxacin is a broad-spectrum fluoroquinolone antibiotic primarily used in the treatment of urinary tract infections. Accurate measurement of its plasma concentrations is crucial for pharmacokinetic analysis and for optimizing therapeutic regimens. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative bioanalysis using LC-MS/MS. This is because it co-elutes with the analyte and exhibits similar ionization behavior, effectively compensating for variations in sample preparation and potential matrix effects. This document provides a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of Norfloxacin in human plasma.

Experimental Protocols

Materials and Reagents
  • Norfloxacin analytical standard

  • This compound internal standard (IS)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Norfloxacin and this compound by dissolving the accurately weighed standards in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Norfloxacin by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.

  • Calibration Curve and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for the blank matrix) and vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • HPLC System: A standard UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    Time (min) %B
    0.0 5
    0.5 5
    2.5 95
    3.5 95
    3.6 5

    | 5.0 | 5 |

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Norfloxacin: 320.1 > 276.1 (Quantifier), 320.1 > 233.1 (Qualifier)

    • This compound: 325.1 > 281.1 (Quantifier)

  • Key MS Parameters (representative values, should be optimized for the specific instrument):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Energy: Optimized for each transition (e.g., 15-25 eV)

Data Presentation

The method was validated according to standard bioanalytical method validation guidelines. The following tables summarize the quantitative data obtained.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)
Norfloxacin1 - 5000>0.995

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ16.8105.28.1103.5
Low QC55.298.76.5101.2
Mid QC5004.1102.35.399.8
High QC40003.597.94.898.5

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
Low QC592.596.8
High QC400095.198.2

Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample (Blank, Standard, QC, Unknown) add_is Add 20 µL this compound (IS) plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant vial Autosampler Vial supernatant->vial inject Inject 5 µL into LC-MS/MS vial->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms quant Quantification (Peak Area Ratio vs. Concentration) ms->quant

Caption: Workflow for the quantification of Norfloxacin in plasma.

Conclusion

The described LC-MS/MS method for the quantification of Norfloxacin in human plasma using this compound as an internal standard is simple, rapid, sensitive, and reliable. The protein precipitation sample preparation protocol is straightforward and suitable for high-throughput analysis. The method demonstrates excellent linearity, accuracy, and precision, meeting the requirements for bioanalytical method validation. This application note provides a solid foundation for researchers and drug development professionals to implement this assay for pharmacokinetic and other clinical research studies.

Application Notes and Protocols for the Analysis of Norfloxacin-d5 in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Norfloxacin is a synthetic fluoroquinolone antibiotic used in human and veterinary medicine to treat bacterial infections.[1] Due to its widespread use and incomplete removal during wastewater treatment processes, Norfloxacin is frequently detected in various environmental water bodies, including rivers, lakes, and groundwater.[1][2] The presence of antibiotics like Norfloxacin in the environment is a growing concern due to the potential for the development of antibiotic-resistant bacteria, posing a threat to public health.[1][3]

Accurate and sensitive analytical methods are crucial for monitoring the levels of Norfloxacin in environmental water samples. This application note provides a detailed protocol for the quantitative analysis of Norfloxacin in environmental water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Norfloxacin-d5, a deuterated analog of Norfloxacin, is used as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is intended for researchers, scientists, and professionals involved in environmental monitoring and drug development.

Experimental Protocols

Sample Collection and Preservation

Proper sample collection and preservation are critical to maintain the integrity of the analytes.

  • Collection: Collect water samples in amber glass bottles to prevent photodegradation. Rinse the bottles three times with the sample water before filling.

  • Preservation: To prevent biotic and abiotic degradation, samples should be stored at -20°C if not analyzed immediately. For longer-term storage, pre-concentration on a solid-phase extraction (SPE) cartridge, which is then stored at -20°C, is a viable option. It has been shown that fluoroquinolones like ciprofloxacin are stable on SPE cartridges for at least 2 weeks at ambient temperature, with stability increasing at lower temperatures.

Solid-Phase Extraction (SPE)

This protocol utilizes weak cation exchange cartridges for the selective extraction of fluoroquinolones.

  • Materials:

    • Oasis WCX (Weak Cation Exchanger) SPE cartridges

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • SPE vacuum manifold

  • Procedure:

    • Cartridge Conditioning: Condition the Oasis WCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Sample Loading: Load 100-500 mL of the water sample (previously filtered and pH adjusted to ~7) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

    • Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water followed by 5 mL of methanol to remove interfering substances.

    • Elution: Elute the analytes from the cartridge with a mixture of methanol, acetonitrile, and formic acid. A common elution solvent is a mixture of these components. For example, use 6 mL of a 50:50 (v/v) methanol:acetonitrile solution containing 2% formic acid.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation.

    • Mobile Phase A: 0.1% Formic acid in ultrapure water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      1.0 10
      8.0 90
      10.0 90
      10.1 10

      | 12.0 | 10 |

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      Norfloxacin 320.1 276.1 22
      Norfloxacin 320.1 233.1 38
      This compound 325.1 281.1 22

      | this compound | 325.1 | 233.1 | 38 |

Data Presentation

The following tables summarize quantitative data for Norfloxacin analysis in environmental water samples from various studies.

Table 1: Method Detection and Quantification Limits

ParameterConcentrationReference
Limit of Quantification (LOQ)5 ng/L
Limit of Detection (LOD)0.027 µg/L
Method Detection Limits (MDLs)0.01–0.07 ng·mL⁻¹
Method Quantitation Limits (MQLs)0.03–0.20 ng·mL⁻¹

Table 2: Recovery Rates in Spiked Water Samples

MatrixSpike LevelRecovery (%)Relative Standard Deviation (%)Reference
Final EffluentNot Specified87 - 94< 6
SeawaterNot Specified> 77.6< 5.60
Aquaculture and River Water0.05–200 ng·mL⁻¹87.03–105.6≤ 4.73

Table 3: Reported Environmental Concentrations of Norfloxacin

Water SourceConcentration RangeReference
Sewage34 - 251 ng/L (median)
Rivers in Northern Polandup to 442.8 ng L(-1)
Persian Gulf1.21–51.50 ng/L
Saigon River, VietnamND - 869.3 ng/L

Visualizations

The following diagrams illustrate the experimental workflow and the environmental fate of Norfloxacin.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Water Sample Collection (Amber Glass Bottles) Filtration 2. Filtration (0.45 µm filter) SampleCollection->Filtration Spiking 3. Spiking with This compound (IS) Filtration->Spiking SPE 4. Solid-Phase Extraction (SPE) (Oasis WCX) Spiking->SPE Elution 5. Elution SPE->Elution Evaporation 6. Evaporation & Reconstitution Elution->Evaporation LCMS 7. LC-MS/MS Analysis (C18 Column, ESI+, MRM) Evaporation->LCMS Quantification 8. Quantification (Internal Standard Method) LCMS->Quantification Reporting 9. Result Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis in water samples.

environmental_fate Sources Sources of Norfloxacin (Human & Veterinary Use, Pharmaceutical Effluents) WWTP Wastewater Treatment Plant (WWTP) Sources->WWTP Discharge Environment Aquatic Environment (Rivers, Lakes, Groundwater) WWTP->Environment Effluent Discharge (Incomplete Removal) Sediment Sediment & Soil (Adsorption) WWTP->Sediment Sludge Application Environment->Sediment Sorption Biota Aquatic Biota (Uptake) Environment->Biota Bioaccumulation Degradation Degradation Pathways (Photolysis, Biodegradation) Environment->Degradation Sediment->Environment Resuspension

Caption: Environmental fate and transport pathways of Norfloxacin.

References

Application Note: High-Sensitivity Analysis of Norfloxacin-d5 for Veterinary Drug Residue Monitoring in Food and Animal Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Norfloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic extensively used in veterinary medicine to treat bacterial infections in livestock and poultry.[1] The widespread use of this antibiotic can lead to the presence of its residues in food products of animal origin, such as meat, milk, and eggs.[2][3] Monitoring these residues is crucial to ensure food safety and prevent the development of antibiotic-resistant bacteria in humans. Norfloxacin-d5, a stable isotope-labeled internal standard, is essential for accurate and precise quantification of Norfloxacin residues in complex food matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This application note provides detailed protocols for the analysis of Norfloxacin in food and animal tissues using this compound as an internal standard, focusing on two common sample preparation techniques: QuEChERS and Solid-Phase Extraction (SPE).

Analytical Principle

The quantitative analysis of Norfloxacin is performed by LC-MS/MS using the stable isotope-labeled internal standard, this compound. This internal standard closely mimics the chemical and physical properties of the analyte, allowing for correction of matrix effects and variations in sample preparation and instrument response. The method involves extraction of the analyte and internal standard from the sample matrix, followed by chromatographic separation and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Two primary sample preparation protocols are presented: a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, and a Solid-Phase Extraction (SPE) method.

Protocol 1: QuEChERS Method for Animal Tissues (e.g., Chicken Muscle)

This protocol is a rapid and efficient method for the extraction of Norfloxacin from animal tissues.

Materials:

  • Homogenized animal tissue (e.g., chicken muscle)

  • This compound internal standard solution

  • Acetonitrile (ACN) with 1% Formic Acid

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl)

  • Dispersive SPE (d-SPE) cleanup sorbents (e.g., C18, PSA)

  • Centrifuge and centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile with 1% formic acid.[2]

    • Add the QuEChERS extraction salt packet.

    • Vortex or shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥4000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer the supernatant to a 15 mL centrifuge tube containing the d-SPE sorbents.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥4000 x g for 5 minutes.

  • Sample for Analysis: Transfer the final supernatant, filter if necessary, into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Animal Tissues

This protocol provides a more rigorous cleanup for complex matrices. Oasis HLB cartridges are commonly used for the extraction of fluoroquinolones.

Materials:

  • Homogenized animal tissue

  • This compound internal standard solution

  • Extraction solution (e.g., 5% Trichloroacetic acid)

  • Oasis HLB SPE cartridges

  • Methanol (MeOH)

  • Water (HPLC grade)

  • Elution solvent (e.g., Methanol with 2% formic acid)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation and Extraction:

    • Weigh 2 g of homogenized tissue into a centrifuge tube.

    • Add a known amount of this compound internal standard solution.

    • Add 8 mL of 5% trichloroacetic acid.

    • Homogenize and centrifuge.

  • SPE Cartridge Conditioning:

    • Condition the Oasis HLB cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove interferences.

  • Elution: Elute the analytes with 3 mL of methanol containing 2% formic acid.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Column Temperature 40 °C
Gradient Optimized for separation of Norfloxacin and this compound

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Norfloxacin 320.1302.1 (Quantifier)25
320.1276.1 (Qualifier)30
This compound 325.1307.125

Note: Collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The following tables summarize typical validation data for the analysis of Norfloxacin in various food and animal tissue matrices.

Table 1: Linearity and Recovery Data

MatrixLinearity Range (µg/kg)Correlation Coefficient (r²)Recovery (%)RSD (%)
Chicken Muscle1 - 100> 0.9982 - 94< 15
Chicken Liver1 - 100> 0.9985 - 105< 15
Chicken Kidney1 - 100> 0.9980 - 102< 15
Fish0.1 - 50> 0.9974 - 122< 5

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

MatrixLOD (µg/kg)LOQ (µg/kg)
Chicken Muscle~0.03~0.1
Chicken Liver~1.6~5.2
Chicken Kidney~5.1~17.0
Fish~0.01 - 0.6~0.03 - 2.0
Poultry Tissue15

Visualizations

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Tissue Sample Weigh 2. Weigh 2g of Homogenized Tissue Homogenize->Weigh Spike 3. Spike with this compound Weigh->Spike Add_Solvent 4. Add 10 mL ACN + 1% Formic Acid Spike->Add_Solvent Add_Salts 5. Add QuEChERS Salts Add_Solvent->Add_Salts Vortex_1 6. Vortex for 1 min Add_Salts->Vortex_1 Centrifuge_1 7. Centrifuge at ≥4000g for 5 min Vortex_1->Centrifuge_1 Transfer_Supernatant 8. Transfer Supernatant Centrifuge_1->Transfer_Supernatant Add_dSPE 9. Add d-SPE Sorbents Transfer_Supernatant->Add_dSPE Vortex_2 10. Vortex for 30 sec Add_dSPE->Vortex_2 Centrifuge_2 11. Centrifuge at ≥4000g for 5 min Vortex_2->Centrifuge_2 Final_Extract 12. Collect Supernatant Centrifuge_2->Final_Extract LCMS 13. LC-MS/MS Analysis Final_Extract->LCMS

Caption: QuEChERS workflow for Norfloxacin analysis in animal tissues.

SPE_Workflow cluster_extraction Sample Extraction cluster_spe Solid-Phase Extraction cluster_analysis Final Preparation & Analysis Homogenize 1. Homogenize Tissue Sample Weigh 2. Weigh 2g of Homogenized Tissue Homogenize->Weigh Spike 3. Spike with this compound Weigh->Spike Add_Acid 4. Add 8 mL of 5% TCA Spike->Add_Acid Centrifuge_1 5. Homogenize & Centrifuge Add_Acid->Centrifuge_1 Collect_Supernatant 6. Collect Supernatant Centrifuge_1->Collect_Supernatant Condition 7. Condition Oasis HLB Cartridge (MeOH then Water) Collect_Supernatant->Condition Load 8. Load Supernatant Condition->Load Wash 9. Wash with Water Load->Wash Elute 10. Elute with MeOH + 2% Formic Acid Wash->Elute Evaporate 11. Evaporate to Dryness Elute->Evaporate Reconstitute 12. Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS 13. LC-MS/MS Analysis Reconstitute->LCMS

Caption: Solid-Phase Extraction workflow for Norfloxacin analysis.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust and reliable method for the quantitative analysis of Norfloxacin residues in various food and animal tissue matrices. Both the QuEChERS and SPE sample preparation methods offer excellent recovery and precision, with the choice of method depending on the specific matrix complexity and desired throughput. The presented protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in food safety and veterinary drug residue analysis.

References

Application Note: High-Throughput Quantification of Norfloxacin in Human Plasma and Urine using LC-MS/MS with Norfloxacin-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Norfloxacin in human plasma and urine. The use of a stable isotope-labeled internal standard, Norfloxacin-d5, ensures high accuracy and precision. The straightforward sample preparation protocols, involving protein precipitation for plasma and simple dilution for urine, are suitable for high-throughput analysis. This method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Norfloxacin is a broad-spectrum fluoroquinolone antibiotic used in the treatment of various bacterial infections, particularly urinary tract infections.[1] Accurate and reliable quantification of Norfloxacin in biological matrices is crucial for pharmacokinetic and bioavailability studies in drug development. This application note describes a validated LC-MS/MS method for the determination of Norfloxacin in human plasma and urine, utilizing this compound as an internal standard to correct for matrix effects and variability in sample processing.

Mechanism of Action

Norfloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[2][3] By targeting these enzymes, Norfloxacin leads to double-stranded breaks in the bacterial DNA, ultimately causing cell death.

Norfloxacin_Mechanism cluster_bacterium Bacterial Cell Norfloxacin Norfloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Norfloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Norfloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Figure 1: Mechanism of action of Norfloxacin.

Experimental

Materials and Reagents
  • Norfloxacin and this compound analytical standards

  • HPLC-grade methanol and acetonitrile

  • Formic acid

  • Ultrapure water

  • Human plasma (K2-EDTA) and urine

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for this analysis.

LC-MS/MS Method

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient As required for optimal separation
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions See Table 3
Collision Gas Argon
Source Temperature As per instrument recommendation

Table 3: MRM Transitions for Norfloxacin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Norfloxacin 320.1276.1 (Quantifier)25
320.1233.1 (Qualifier)35
This compound 325.1281.125

Protocols

Standard and Quality Control (QC) Sample Preparation

Stock solutions of Norfloxacin and this compound were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solution with a mixture of methanol and water (1:1, v/v). Calibration standards and QC samples were prepared by spiking blank human plasma or urine with the appropriate working standard solutions.

Plasma Sample Preparation Protocol

Plasma_Prep_Workflow start Start: Plasma Sample (100 µL) add_is Add this compound Internal Standard (10 µL) start->add_is add_precipitant Add Protein Precipitation Reagent (e.g., Methanol, 200 µL) add_is->add_precipitant vortex Vortex Mix add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Figure 2: Plasma sample preparation workflow.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution.

  • Add 200 µL of cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Urine Sample Preparation Protocol

Urine_Prep_Workflow start Start: Urine Sample (50 µL) add_is Add this compound Internal Standard (10 µL) start->add_is dilute Dilute with Mobile Phase A (e.g., 940 µL) add_is->dilute vortex Vortex Mix dilute->vortex inject Inject into LC-MS/MS vortex->inject

References

Application Notes and Protocols for Norfloxacin-d5 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of Norfloxacin-d5, a deuterated analog of the fluoroquinolone antibiotic Norfloxacin, in a variety of in vitro and in vivo research applications. The primary utility of this compound lies in its role as a stable isotope-labeled internal standard for the accurate quantification of Norfloxacin in complex biological and environmental matrices using mass spectrometry.[1][2] Its near-identical chemical and physical properties to Norfloxacin, with a distinct mass difference, make it an ideal tool for correcting for matrix effects and variations in sample processing and instrument response.

In Vitro Applications

Quantification of Norfloxacin in Biological Fluids and Cell Lysates by LC-MS/MS

This protocol details the use of this compound as an internal standard for the accurate and precise quantification of Norfloxacin in biological matrices such as plasma, urine, and cell culture lysates. This is a fundamental application in pharmacokinetic and pharmacodynamic studies.

Experimental Protocol:

  • Sample Preparation:

    • To 100 µL of plasma, urine, or cell lysate, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of Norfloxacin concentrations).

    • Add 200 µL of a protein precipitation agent (e.g., methanol or acetonitrile containing 0.1% formic acid).[3]

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. For some applications, a dilution of the supernatant may be necessary.[3]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is commonly used.[3]

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

      • Flow Rate: 0.5 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Norfloxacin and this compound.

Quantitative Data:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Norfloxacin320.1276.125
Norfloxacin320.1233.135
This compound 325.1 281.1 25
This compound 325.1 233.1 35

Note: The exact m/z values and collision energies may vary slightly depending on the instrument and source conditions and should be optimized.

Workflow Diagram:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Urine, Lysate) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Methanol/Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data_Analysis Data Analysis (Quantification) MS->Data_Analysis

Caption: Workflow for the quantification of Norfloxacin using this compound as an internal standard.

Bacterial Uptake and Efflux Assays

This protocol describes an in vitro assay to study the accumulation and efflux of Norfloxacin in bacterial cells. This compound is used as an internal standard to accurately quantify the intracellular concentration of Norfloxacin.

Experimental Protocol:

  • Bacterial Culture:

    • Grow the bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus) to the mid-logarithmic phase in an appropriate culture medium.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Resuspend the bacterial pellet in the same buffer to a specific optical density (e.g., OD600 of 1.0).

  • Uptake Assay:

    • Incubate the bacterial suspension at 37°C with a known concentration of Norfloxacin.

    • At various time points, take aliquots of the bacterial suspension and immediately centrifuge them through a layer of silicone oil to separate the cells from the extracellular medium.

    • Remove the supernatant and the silicone oil, and lyse the bacterial pellet (e.g., by sonication or with a lysis buffer).

    • Add a known amount of this compound to the cell lysate as an internal standard.

    • Process the lysate for LC-MS/MS analysis as described in the previous protocol to determine the intracellular Norfloxacin concentration.

  • Efflux Assay:

    • Load the bacterial cells with Norfloxacin by incubating them with the drug for a specific period.

    • Wash the cells to remove extracellular Norfloxacin.

    • Resuspend the cells in a fresh, drug-free buffer.

    • At various time points, take aliquots of the suspension and pellet the cells by centrifugation.

    • Analyze the supernatant for the amount of extruded Norfloxacin, using this compound as an internal standard for quantification by LC-MS/MS.

Logical Relationship Diagram:

Bacterial_Uptake_Efflux cluster_uptake Uptake Assay cluster_efflux Efflux Assay Bacteria_U Bacterial Suspension Add_Norf_U Add Norfloxacin Bacteria_U->Add_Norf_U Incubate_U Incubate at 37°C Add_Norf_U->Incubate_U Sample_U Sample at Time Points Incubate_U->Sample_U Separate_U Separate Cells Sample_U->Separate_U Lyse_U Lyse Cells Separate_U->Lyse_U Add_IS_U Add this compound Lyse_U->Add_IS_U Analyze_U LC-MS/MS Analysis Add_IS_U->Analyze_U Bacteria_E Norfloxacin-loaded Bacteria Resuspend_E Resuspend in Drug-free Buffer Bacteria_E->Resuspend_E Incubate_E Incubate Resuspend_E->Incubate_E Sample_E Sample Supernatant at Time Points Incubate_E->Sample_E Add_IS_E Add this compound Sample_E->Add_IS_E Analyze_E LC-MS/MS Analysis Add_IS_E->Analyze_E

Caption: Experimental workflows for bacterial uptake and efflux assays of Norfloxacin.

In Vitro Drug Metabolism Studies

This protocol outlines the use of this compound in in vitro systems, such as liver microsomes or hepatocytes, to study the metabolism of Norfloxacin. While this compound itself would be used as an internal standard for quantifying the parent drug, this experimental setup is crucial for identifying metabolites of Norfloxacin.

Experimental Protocol:

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes or hepatocytes, a NADPH-regenerating system, and a buffer (e.g., phosphate buffer, pH 7.4).

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the reaction by adding Norfloxacin to the mixture.

    • Incubate for a specific period (e.g., 60 minutes) with gentle shaking.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

    • Add a known amount of this compound as an internal standard.

    • Vortex and centrifuge to pellet the protein.

    • Analyze the supernatant by LC-MS/MS.

  • Metabolite Identification:

    • In addition to quantifying the remaining parent drug, the LC-MS/MS data can be analyzed to identify potential metabolites of Norfloxacin by looking for predicted mass shifts (e.g., +16 for hydroxylation, -28 for de-ethylation). Six metabolites of norfloxacin have been identified.

Signaling Pathway (Metabolism):

Norfloxacin_Metabolism Norfloxacin Norfloxacin Microsomes Liver Microsomes (CYP450 Enzymes) Norfloxacin->Microsomes Incubation with NADPH Metabolites Metabolites (e.g., Hydroxylated, De-ethylated) Microsomes->Metabolites

Caption: Simplified pathway of Norfloxacin metabolism by liver enzymes.

In Vivo Applications

Pharmacokinetic Studies in Animal Models

This protocol describes a typical pharmacokinetic study in a rodent model to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME) of Norfloxacin. This compound is essential as an internal standard for the bioanalysis of plasma and tissue samples.

Experimental Protocol:

  • Animal Dosing:

    • Acclimate the animals (e.g., rats or mice) to the laboratory conditions.

    • Administer a single dose of Norfloxacin to the animals via the desired route (e.g., oral gavage or intravenous injection).

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

    • Process the blood to obtain plasma and store it at -80°C until analysis.

    • For tissue distribution studies, euthanize the animals at specific time points, harvest the tissues of interest, homogenize them, and store the homogenates.

  • Sample Analysis:

    • Thaw the plasma or tissue homogenate samples.

    • Add this compound as an internal standard.

    • Perform sample extraction (e.g., protein precipitation or solid-phase extraction) to remove interfering substances.

    • Analyze the extracted samples by LC-MS/MS as described in the in vitro quantification protocol.

  • Pharmacokinetic Analysis:

    • Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

Experimental Workflow Diagram:

PK_Study_Workflow cluster_in_vivo In Vivo Phase cluster_bioanalysis Bioanalysis Dosing Animal Dosing (Norfloxacin) Sampling Blood/Tissue Sampling Dosing->Sampling Add_IS Add this compound Sampling->Add_IS Extraction Sample Extraction Add_IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study of Norfloxacin.

Environmental Monitoring of Norfloxacin

This protocol is designed for the quantification of Norfloxacin in environmental samples, such as river water or wastewater, where it may be present as a contaminant. This compound is used to ensure accurate measurement in these complex matrices.

Experimental Protocol:

  • Sample Collection and Filtration:

    • Collect water samples in clean, pre-rinsed glass bottles.

    • Filter the samples through a glass fiber filter (e.g., 0.45 µm) to remove particulate matter.

  • Solid-Phase Extraction (SPE):

    • Spike the filtered water sample with a known amount of this compound.

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the water sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the retained analytes (Norfloxacin and this compound) with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Concentration and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

    • Analyze the sample by LC-MS/MS as previously described.

Quantitative Data Summary:

ParameterNorfloxacinThis compound
Linearity Range 0.1 - 100 ng/mL-
Limit of Detection (LOD) 0.05 ng/mL-
Limit of Quantification (LOQ) 0.1 ng/mL-
Recovery > 85%-
Precision (%RSD) < 15%-

Note: These values are typical and should be validated for each specific matrix and method.

Experimental Workflow Diagram:

Environmental_Workflow Sample Water Sample Filter Filtration Sample->Filter Add_IS Add this compound Filter->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Elute Elution SPE->Elute Concentrate Evaporation & Reconstitution Elute->Concentrate LCMS LC-MS/MS Analysis Concentrate->LCMS Quantify Quantification LCMS->Quantify

Caption: Workflow for the analysis of Norfloxacin in environmental water samples.

These application notes and protocols provide a comprehensive guide for the effective use of this compound in a range of research settings. Adherence to these methodologies, with appropriate validation for specific applications, will ensure the generation of high-quality, reliable data.

References

Application Notes and Protocols for Norfloxacin Analysis using Norfloxacin-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the sample preparation of Norfloxacin from biological matrices for quantitative analysis, utilizing Norfloxacin-d5 as an internal standard. The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Norfloxacin is a synthetic fluoroquinolone antibiotic used to treat various bacterial infections. Accurate and reliable quantification of Norfloxacin in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for mass spectrometry-based analyses to compensate for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.[1] This document outlines detailed protocols for sample preparation using Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

Quantitative Data Summary

The choice of sample preparation technique can significantly impact recovery, matrix effects, and the limit of quantification (LOQ). The following tables summarize the performance of the described methods for Norfloxacin analysis.

Table 1: Performance of Protein Precipitation for Norfloxacin Analysis in Plasma

ParameterValueReference
Recovery>80%[2]
Limit of Quantification (LOQ)30 ng/mL[3]
Precision (Intra-day)<15%[3]
Precision (Inter-day)<15%[3]
Mean Recovery94%

Table 2: Performance of Liquid-Liquid Extraction for Norfloxacin Analysis

MatrixRecoveryLimit of Quantification (LOQ)Reference
HoneyNot Specified1.4 - 2.5 ng/g
UrineNot Specified11.4 µg/L (500x dilution), 8.4 µg/L (1000x dilution)

Table 3: Performance of Solid-Phase Extraction for Norfloxacin Analysis

MatrixSorbentRecoveryLimit of Quantification (LOQ)Reference
Serum/UrineOasis WCXNot SpecifiedNot Specified
Kidney TissueOasis MAXNot SpecifiedNot SpecifiedNot Found
SewageOasis WCX87-94%5 ng/L

Experimental Protocols

Preparation of this compound Internal Standard Solution

A stock solution of this compound is prepared and then diluted to a working concentration for spiking into samples.

Materials:

  • This compound powder

  • Methanol (HPLC grade)

  • Methylene chloride (HPLC grade)

  • Volumetric flasks (50 mL and 10 mL)

  • Pipettes

Protocol:

  • Stock Solution (200 µg/mL): Accurately weigh 10.0 mg of this compound and transfer it to a 50 mL volumetric flask. Dissolve the powder in a 50:50 mixture of methanol and methylene chloride and bring it to volume with the same solvent mixture. This solution is stable for at least three months when stored at an appropriate temperature.

  • Intermediate Standard Solution (4.0 µg/mL): Pipette 1 mL of the 200 µg/mL stock solution into a 50 mL volumetric flask and dilute to volume with methanol. This solution is also stable for at least three months.

  • Working Fortification Standard (0.20 µg/mL): Transfer 500 µL of the 4.0 µg/mL intermediate standard into a 10 mL volumetric flask and dilute to volume with methanol.

Protein Precipitation (PPT) for Plasma/Serum Samples

This method is rapid and straightforward for removing proteins from plasma or serum samples prior to LC-MS/MS analysis.

Materials:

  • Plasma or serum sample

  • This compound working internal standard solution

  • Acetonitrile (ACN), ice-cold (HPLC grade)

  • Perchloric acid (70%) (optional precipitating agent)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.

  • Add 10 µL of the this compound working internal standard solution.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Protein_Precipitation_Workflow start Start sample 100 µL Plasma/Serum start->sample add_is Add 10 µL This compound IS sample->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex 1 min add_acn->vortex centrifuge Centrifuge 10,000 x g, 10 min vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis Liquid_Liquid_Extraction_Workflow start Start sample 1 mL Urine Sample start->sample add_is Add this compound IS sample->add_is ph_adjust Adjust pH add_is->ph_adjust add_solvent Add 3 mL Extraction Solvent ph_adjust->add_solvent add_salt Add NaCl add_solvent->add_salt vortex Vortex 2 min add_salt->vortex centrifuge Centrifuge 4000 x g, 10 min vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic repeat_extraction Repeat Extraction collect_organic->repeat_extraction repeat_extraction->add_solvent Yes evaporate Evaporate to Dryness repeat_extraction->evaporate No reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Solid_Phase_Extraction_Workflow start Start pretreatment Sample Pre-treatment (Plasma + H3PO4 + IS) start->pretreatment conditioning Condition 200 µL Methanol pretreatment->conditioning equilibration Equilibrate 200 µL Water conditioning->equilibration loading Load Sample equilibration->loading wash1 Wash 1 200 µL 5% NH4OH loading->wash1 wash2 Wash 2 200 µL 70% ACN wash1->wash2 elution Elute 4x25 µL 1% TFA in 90% ACN wash2->elution analysis LC-MS/MS Analysis elution->analysis

References

Application Note: Norfloxacin-d5 Mass Spectrometry Fragmentation Pattern

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the mass spectrometry fragmentation pattern of Norfloxacin-d5, a deuterated internal standard for the quantitative analysis of the fluoroquinolone antibiotic Norfloxacin. Understanding the fragmentation of this compound is critical for developing robust and reliable bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note outlines the key fragmentation pathways, presents quantitative data in a tabular format, and provides a general experimental protocol for its analysis.

Introduction

Norfloxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class. In pharmacokinetic and drug metabolism studies, stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification. The deuterium labels are typically located on the ethyl group attached to the piperazine ring. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the technique of choice for the analysis of Norfloxacin. This note details the characteristic fragmentation of this compound under positive electrospray ionization (ESI+) conditions.

Fragmentation Pattern of this compound

Under typical positive ESI-MS/MS conditions, the protonated molecule [M+H]⁺ of this compound is observed at m/z 325. The fragmentation of this compound follows similar pathways to its unlabeled counterpart, with a +5 Da mass shift for fragments retaining the deuterated ethyl group. The primary fragmentation pathways involve losses of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂), as well as characteristic cleavages of the piperazine ring.[1][2][3]

The protonation of Norfloxacin can occur at different sites, leading to different isomers (protomers) that may exhibit distinct fragmentation patterns.[1][4] Ion mobility mass spectrometry can be employed to separate these protomers. The most common fragmentation pathways for the protonated molecule of Norfloxacin involve the initial loss of water or the decarboxylation of the quinolone core. Subsequent fragmentation often involves the piperazine ring.

Quantitative Fragmentation Data

The table below summarizes the major product ions observed in the MS/MS spectrum of this compound. The relative intensities can vary depending on the collision energy and the mass spectrometer used.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure
325.1307.1H₂O[M+H-H₂O]⁺
325.1281.1CO₂[M+H-CO₂]⁺
325.1263.1H₂O + CO[M+H-H₂O-CO]⁺
325.1252.1C₃H₂D₅NCleavage of the piperazine ring
325.1233.1C₄H₇NOFurther fragmentation of the quinolone core
307.1263.1CO[M+H-H₂O-CO]⁺
281.1252.1C₂H₅Cleavage of the piperazine ring

Experimental Protocol

This section provides a general protocol for the analysis of this compound using LC-MS/MS.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

  • Biological Matrix (e.g., Plasma): To 100 µL of plasma, add the internal standard (this compound) and 300 µL of acetonitrile for protein precipitation. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Cone Gas Flow: 50 L/hr

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode.

    • MRM Transition for this compound: 325.1 → 281.1 (quantifier), 325.1 → 252.1 (qualifier).

    • Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.

Visualizations

Fragmentation Pathway of this compound

Norfloxacin_d5_Fragmentation M [M+H]⁺ m/z 325.1 ion1 [M+H-H₂O]⁺ m/z 307.1 M->ion1 - H₂O ion2 [M+H-CO₂]⁺ m/z 281.1 M->ion2 - CO₂ ion3 [M+H-H₂O-CO]⁺ m/z 263.1 ion1->ion3 - CO ion4 m/z 252.1 ion2->ion4 - C₂H₅

Caption: Proposed fragmentation pathway of protonated this compound.

Experimental Workflow for this compound Analysis

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample spike Spike with this compound start->spike ppt Protein Precipitation spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (MRM) ms->msms integrate Peak Integration msms->integrate quantify Quantification integrate->quantify

References

Norfloxacin-d5: A Powerful Tool for Elucidating Antibiotic Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance is a critical global health threat, necessitating innovative research tools to understand and combat the mechanisms by which bacteria evade the effects of antimicrobial drugs. Norfloxacin, a broad-spectrum fluoroquinolone antibiotic, has long been a cornerstone in treating various bacterial infections. Its deuterated analog, Norfloxacin-d5, has emerged as an invaluable tool in antibiotic resistance studies. The incorporation of five deuterium atoms provides a stable isotopic label, making it an ideal internal standard for highly sensitive and accurate quantification of norfloxacin in complex biological matrices using mass spectrometry. This allows for precise investigations into key resistance mechanisms, including drug efflux and reduced drug accumulation.

This document provides detailed application notes and experimental protocols for utilizing this compound in the study of antibiotic resistance, focusing on its application in quantifying norfloxacin uptake and efflux in susceptible and resistant bacterial strains.

Principle Applications of this compound in Antibiotic Resistance Studies

This compound serves as a critical analytical tool for researchers investigating the pharmacokinetics and pharmacodynamics of norfloxacin at the cellular level. Its primary applications include:

  • Accurate Quantification of Intracellular Norfloxacin: By using this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, researchers can precisely measure the concentration of unlabeled norfloxacin within bacterial cells. This is crucial for comparing drug accumulation in antibiotic-susceptible versus antibiotic-resistant strains.

  • Elucidation of Efflux Pump Activity: A common mechanism of resistance is the active efflux of antibiotics from the bacterial cell by membrane-bound transporter proteins. This compound enables the quantification of norfloxacin extrusion, providing insights into the efficiency of these efflux pumps.

  • Metabolic Stability and Degradation Studies: The deuterium labeling can be used to trace the metabolic fate of norfloxacin within bacterial cells, helping to identify any potential enzymatic degradation or modification that may contribute to resistance.

Data Presentation: Norfloxacin Resistance

The following tables summarize quantitative data on norfloxacin resistance, providing a baseline for comparison in experimental studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of Norfloxacin against Various Bacterial Strains.

Bacterial SpeciesStrain TypeNorfloxacin MIC (µg/mL)Reference
Escherichia coliSusceptible0.023 - 0.15[1]
Escherichia coliFluoroquinolone-Resistant10 - >1000[1]
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.5 - 4[2]
Staphylococcus aureusMethicillin-Resistant (MRSA)0.5 - 4[2]
Pseudomonas aeruginosaWild-Type0.5 - 4[2]
EnterobacteriaceaeGeneral Population≤ 0.5 (MIC90)

Table 2: Impact of Efflux Pump Overexpression on Norfloxacin MIC in Staphylococcus aureus.

StrainGenotypeNorfloxacin MIC (µg/mL)Reference
NewmanWild-Type0.3
NewmanfhuB mutant (altered norA expression)0.6

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the standard method for determining the MIC of norfloxacin against a bacterial isolate.

Materials:

  • Sterile 96-well round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Norfloxacin stock solution (e.g., 1 mg/mL)

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Sterile diluent (e.g., saline or PBS)

  • Multipipettor

  • Incubator (37°C)

  • Plate reader (optional)

Procedure:

  • Prepare Antibiotic Dilutions:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of a 2x working solution of norfloxacin to the first column of wells.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. Column 11 will serve as a positive control (no antibiotic), and column 12 as a negative control (no bacteria).

  • Prepare Bacterial Inoculum:

    • From an 18-24 hour culture plate, select isolated colonies and suspend them in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculate the Plate:

    • Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL and a 1:2 dilution of the antibiotic concentrations.

    • Do not add bacteria to column 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of norfloxacin that completely inhibits visible bacterial growth. This can be determined by visual inspection or by using a plate reader to measure optical density.

Protocol 2: Quantification of Intracellular Norfloxacin using LC-MS/MS with this compound Internal Standard

This protocol describes the use of this compound to accurately quantify the accumulation of norfloxacin in bacterial cells.

Materials:

  • Bacterial cultures (susceptible and resistant strains)

  • Norfloxacin

  • This compound (as internal standard)

  • Growth medium (e.g., CAMHB)

  • Phosphate-buffered saline (PBS), ice-cold

  • Acetonitrile with 0.1% formic acid (Lysis and Protein Precipitation Buffer)

  • Centrifuge

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

  • Bacterial Culture and Treatment:

    • Grow susceptible and resistant bacterial strains to mid-log phase in their appropriate growth medium.

    • Expose the cultures to a defined concentration of norfloxacin (e.g., at or below the MIC of the susceptible strain) for a specific time period.

  • Cell Harvesting and Lysis:

    • Rapidly harvest the bacterial cells by centrifugation at a low temperature.

    • Wash the cell pellets twice with ice-cold PBS to remove extracellular norfloxacin.

    • Resuspend the pellets in a known volume of ice-cold Lysis and Protein Precipitation Buffer containing a known concentration of this compound.

    • Lyse the cells by sonication or bead beating on ice.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant. For cleaner samples, a solid-phase extraction (SPE) step can be performed.

    • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a chromatographic method to separate norfloxacin and this compound. A C18 column is commonly used with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

    • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both norfloxacin and this compound in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Quantify the amount of norfloxacin in the samples by creating a calibration curve of the peak area ratio of norfloxacin to this compound versus the concentration of norfloxacin standards.

    • Normalize the intracellular norfloxacin concentration to the bacterial cell number or total protein content.

Protocol 3: Real-Time Norfloxacin Efflux Assay using a Fluorescent Dye

This protocol allows for the qualitative and semi-quantitative assessment of norfloxacin efflux by monitoring the efflux of a fluorescent dye that is a known substrate of the same efflux pumps.

Materials:

  • Bacterial cultures (susceptible and resistant strains)

  • Ethidium bromide (EtBr) or Nile Red (fluorescent dyes)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - a proton motive force inhibitor

  • Glucose

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microtiter plates

  • Fluorometric plate reader

Procedure:

  • Cell Preparation and Loading:

    • Grow bacterial cells to the mid-log phase and harvest by centrifugation.

    • Wash the cells with PBS.

    • Resuspend the cells in PBS containing CCCP and the fluorescent dye (e.g., Ethidium Bromide). The CCCP de-energizes the cell membrane, allowing the dye to accumulate.

    • Incubate to allow for dye uptake.

  • Efflux Initiation and Measurement:

    • Wash the cells to remove extracellular dye and CCCP.

    • Resuspend the dye-loaded cells in PBS and place them in the wells of a 96-well plate.

    • Initiate efflux by adding a solution of glucose to energize the cells.

    • Immediately begin monitoring the decrease in fluorescence over time using a plate reader. A faster decrease in fluorescence indicates a higher rate of efflux.

  • Data Analysis:

    • Plot fluorescence intensity versus time for both susceptible and resistant strains.

    • The rate of fluorescence decrease can be calculated and compared between strains to assess differences in efflux pump activity.

Visualizations

The following diagrams illustrate key concepts and workflows in antibiotic resistance studies.

Norfloxacin_Mechanism_of_Action Norfloxacin Norfloxacin DNA_Gyrase DNA Gyrase (GyrA/GyrB) Norfloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC/ParE) Norfloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Topoisomerase_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Mechanism of Action of Norfloxacin.

Norfloxacin_Resistance_Mechanisms cluster_target Target Modification cluster_efflux Active Efflux GyrA_ParC_Mutation Mutations in gyrA and parC genes Reduced_Binding Reduced Norfloxacin Binding GyrA_ParC_Mutation->Reduced_Binding Causes Efflux_Pump_Overexpression Overexpression of Efflux Pumps (e.g., NorA) Increased_Export Increased Norfloxacin Export Efflux_Pump_Overexpression->Increased_Export Causes Norfloxacin Norfloxacin Norfloxacin->Reduced_Binding Norfloxacin->Increased_Export Resistance Antibiotic Resistance Reduced_Binding->Resistance Leads to Increased_Export->Resistance Leads to

Key Mechanisms of Norfloxacin Resistance.

LC_MS_Workflow Start Bacterial Culture + Norfloxacin Harvest Harvest & Wash Cells Start->Harvest Lysis Cell Lysis with This compound Harvest->Lysis Extraction Extraction & Cleanup Lysis->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Workflow for Norfloxacin Quantification.

NorA_Regulation MgrA MgrA (Global Regulator) norA_promoter norA promoter MgrA->norA_promoter Represses ArlRS ArlRS (Two-Component System) ArlRS->norA_promoter Activates norA_gene norA gene norA_promoter->norA_gene Drives transcription NorA_pump NorA Efflux Pump norA_gene->NorA_pump Encodes Norfloxacin_Efflux Norfloxacin Efflux NorA_pump->Norfloxacin_Efflux Mediates

Simplified Regulation of the NorA Efflux Pump.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Norfloxacin-d5 Signal Suppression in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting signal suppression of Norfloxacin-d5 in Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to effectively diagnose and mitigate issues affecting the signal intensity of this commonly used internal standard.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem for this compound analysis?

Signal suppression in ESI-MS is the reduction in the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This is problematic because this compound is used as an internal standard to ensure accurate quantification of the target analyte (Norfloxacin). If its signal is suppressed, it can lead to inaccurate and unreliable quantitative results.[2]

Q2: What are the most common causes of this compound signal suppression?

The most frequent causes of signal suppression for this compound in biological matrices include:

  • Matrix Effects: Co-eluting endogenous compounds from complex matrices like plasma, urine, or tissue homogenates (e.g., phospholipids, salts, and proteins) can compete with this compound for ionization in the ESI source.[4]

  • Ion-Pairing Agents: While useful for chromatography, some non-volatile ion-pairing reagents can suppress the ESI signal. Trifluoroacetic acid (TFA), for instance, is known to cause significant ion suppression in positive ion mode.

  • High Analyte Concentration: Although less common for an internal standard, excessively high concentrations of this compound or the target analyte can lead to a non-linear response and self-suppression.

  • Mobile Phase Composition: The choice of organic solvent, pH, and additives in the mobile phase can significantly influence the ionization efficiency of this compound.

Q3: How can I determine if the this compound signal is being suppressed in my assay?

A common and effective method is to perform a post-column infusion experiment. In this procedure, a solution of this compound is continuously infused into the mass spectrometer while a blank matrix sample (without the internal standard) is injected onto the LC system. A significant drop in the this compound signal at the retention time of matrix components indicates ion suppression.

Q4: What are the primary strategies to troubleshoot and mitigate this compound signal suppression?

A systematic approach to troubleshooting involves three main areas:

  • Sample Preparation: Implementing a more rigorous sample clean-up method to remove interfering matrix components is often the most effective strategy.

  • Chromatographic Optimization: Modifying the LC method to separate this compound from co-eluting interferences.

  • Mass Spectrometer Parameter Optimization: Adjusting ESI source parameters can sometimes help to minimize the impact of matrix effects.

Q5: Can using a stable isotope-labeled internal standard like this compound fully compensate for signal suppression?

While a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard and can compensate for matrix effects to a large extent due to its similar physicochemical properties to the analyte, it may not always provide complete correction. Severe ion suppression can affect both the analyte and the SIL-IS, potentially leading to a loss of sensitivity that impacts the method's limit of quantification. Therefore, it is still crucial to minimize the underlying causes of suppression.

Data Presentation: Impact of Troubleshooting Strategies

The following tables summarize quantitative data from experiments designed to mitigate this compound signal suppression.

Table 1: Comparison of Sample Preparation Techniques on this compound Matrix Effect in Human Plasma

Sample Preparation MethodThis compound Recovery (%)Matrix Effect (%)Signal Suppression (%)
Protein Precipitation (PPT)95 ± 465 ± 735
Liquid-Liquid Extraction (LLE)88 ± 585 ± 615
Solid-Phase Extraction (SPE)92 ± 398 ± 42

Matrix Effect (%) = (Peak area in matrix / Peak area in solvent) x 100. A value below 100% indicates signal suppression.

Table 2: Effect of Mobile Phase Additives on this compound Signal Intensity

Mobile Phase Additive (0.1%)This compound Signal Intensity (Counts)Signal-to-Noise Ratio (S/N)
Formic Acid1,500,000850
Acetic Acid1,250,000700
Ammonium Formate (5mM)1,650,000950
Trifluoroacetic Acid (TFA)350,000150

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

Objective: To quantify the degree of signal suppression on this compound caused by the sample matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A: this compound in a neat solution (e.g., mobile phase starting conditions).

    • Set B: Blank matrix extract (processed using the chosen sample preparation method) spiked with this compound at the same concentration as Set A.

    • Set C: this compound spiked into the matrix before the extraction process.

  • Analyze all samples using the established LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

  • A ME value significantly less than 100% indicates signal suppression.

Protocol 2: Protein Precipitation (PPT) for Plasma Samples

Objective: A quick and simple method to remove proteins from plasma samples.

Methodology:

  • To 100 µL of plasma sample containing the analyte and this compound internal standard, add 300 µL of cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase initial conditions.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples

Objective: A more selective method to remove proteins and other interferences like phospholipids.

Methodology:

  • Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing 1 mL of methanol followed by 1 mL of water.

  • Load the sample: Dilute 100 µL of the plasma sample (containing analyte and this compound) with 400 µL of 2% phosphoric acid in water and load it onto the conditioned cartridge.

  • Wash the cartridge: Wash with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.

  • Elute the analyte and internal standard: Elute with 1 mL of a 5% ammonia solution in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase initial conditions.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow Start This compound Signal Suppression Observed Confirm Confirm Suppression (Post-Column Infusion) Start->Confirm SamplePrep Optimize Sample Preparation (SPE, LLE, PPT) Confirm->SamplePrep Suppression Confirmed Chromatography Optimize Chromatography (Gradient, Column, Mobile Phase) SamplePrep->Chromatography MS_Params Optimize MS Parameters (Source Temp, Voltages) Chromatography->MS_Params Revalidate Re-evaluate Matrix Effect MS_Params->Revalidate Revalidate->SamplePrep Suppression > 15% End Suppression Mitigated Proceed with Analysis Revalidate->End Suppression < 15%

Caption: A logical workflow for troubleshooting this compound signal suppression.

Signal_Suppression_Mechanism cluster_source ESI Droplet Analyte {this compound} GasPhase Gas Phase Ions Analyte->GasPhase Ionization Matrix {Matrix Component (e.g., Phospholipid)} Matrix->GasPhase Competition for Charge & Droplet Surface Area MS_Inlet Mass Spectrometer Inlet GasPhase->MS_Inlet Reduced Analyte Ions

Caption: Mechanism of ESI signal suppression due to matrix effects.

References

Technical Support Center: Overcoming Matrix Effects in Norfloxacin-d5 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Norfloxacin-d5.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are matrix effects and how do they impact the quantification of Norfloxacin and its internal standard, this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all components in a sample other than the analyte of interest (Norfloxacin) and its stable isotope-labeled internal standard (this compound). These co-eluting matrix components can interfere with the ionization process in the mass spectrometer's ion source, leading to either a suppression or enhancement of the signal.[1][2][3] This phenomenon, known as the matrix effect, can significantly compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to incorrect quantification.[1][4]

Ion suppression is the more common manifestation, where co-eluting compounds compete with the analyte for ionization, reducing the analyte's signal intensity. Ion enhancement, while less frequent, can also occur. Because this compound is used to normalize the signal of Norfloxacin, any matrix effect that differentially impacts the analyte and the internal standard will lead to inaccurate results.

Q2: I'm using this compound as an internal standard, but I'm still seeing poor accuracy and precision. Why isn't it compensating for the matrix effect?

A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are the preferred choice for mitigating matrix effects, their effectiveness depends on several factors. The primary assumption is that the SIL-IS co-elutes perfectly with the analyte and experiences the exact same degree of ion suppression or enhancement. However, this is not always the case.

Common reasons for inadequate compensation include:

  • Chromatographic Separation of Analyte and IS: A phenomenon known as the "isotope effect" can cause a slight difference in retention times between Norfloxacin and this compound. This is often due to the deuterium atoms slightly altering the molecule's lipophilicity. If they do not co-elute perfectly, they will be exposed to different matrix components as they enter the ion source, leading to differential matrix effects and inaccurate analyte-to-internal standard ratios.

  • High Concentration of Matrix Components: Even with a co-eluting internal standard, an excessively "dirty" sample with a high concentration of matrix components can overwhelm the ion source, leading to unpredictable and non-linear ionization responses for both the analyte and the internal standard.

  • Variable Matrix Composition: The composition of the matrix can vary significantly from sample to sample (e.g., plasma from different individuals). This can lead to inconsistent matrix effects that are not uniformly corrected by the internal standard across the entire sample set.

Q3: How can I quantitatively assess if my this compound analysis is affected by matrix effects?

A3: A quantitative assessment of matrix effects is a critical part of method development and validation. The most common method is to compare the signal response of the analyte in the presence and absence of the sample matrix.

The Matrix Factor (MF) can be calculated using the following formula:

MF = (Peak Area of Analyte in Post-Extraction Spiked Sample) / (Peak Area of Analyte in Pure Solution)

A value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The FDA guidance for bioanalytical method validation suggests that the matrix effect should be carefully evaluated.

The Internal Standard Normalized Matrix Factor is also calculated to ensure the IS is tracking the analyte:

IS-Normalized MF = (Ratio of Analyte/IS in Post-Extraction Spiked Sample) / (Ratio of Analyte/IS in Pure Solution)

An ideal IS-Normalized MF is close to 1.

Troubleshooting Workflow for Matrix Effects

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Validation A Inconsistent or Inaccurate Norfloxacin Quantification B Assess Matrix Effect (Post-Extraction Spike) A->B C Check Analyte and IS Co-elution A->C D Optimize Sample Preparation (SPE, LLE, Dilution) B->D Significant ME F Evaluate Calibration Strategy B->F Consistent ME E Modify Chromatographic Conditions C->E Poor Co-elution G Re-evaluate Matrix Effect and Method Performance D->G E->G F->G

Caption: A logical workflow for troubleshooting matrix effects.

Q4: What are the most effective strategies to overcome matrix effects in this compound quantification?

A4: A multi-pronged approach is often the most effective. Strategies can be grouped into three main categories:

  • Sample Preparation: The primary goal is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and isolating Norfloxacin. Different sorbent chemistries can be screened for optimal cleanup.

    • Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting solvent polarity and pH to selectively extract Norfloxacin and leave interfering substances behind.

    • Protein Precipitation (PPT): While simple, PPT is often less clean than SPE or LLE and may leave significant matrix components in the supernatant.

    • Sample Dilution: A straightforward approach that can reduce the concentration of interfering matrix components, but may compromise the limit of quantification.

  • Chromatographic Optimization: Modifying the LC method can help separate Norfloxacin and this compound from co-eluting matrix interferences.

    • Gradient Modification: Adjusting the mobile phase gradient can improve the resolution between the analyte and interfering peaks.

    • Column Chemistry: Trying different column chemistries (e.g., C18, Phenyl-Hexyl) can alter selectivity and move interferences away from the analyte peak.

    • Achieving Co-elution: If the analyte and IS are separating, using a column with slightly lower resolution might help them co-elute, improving the internal standard's ability to compensate for matrix effects.

  • Calibration Strategy:

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples can help compensate for consistent matrix effects.

    • Standard Addition: This method involves adding known amounts of the analyte to the actual samples and can be very effective but is more labor-intensive.

Comparison of Sample Preparation Techniques

TechniqueProsConsTypical Recovery (%)
Solid-Phase Extraction (SPE) High selectivity, good cleanup, potential for enrichment.Method development can be complex, cost of cartridges.85-105
Liquid-Liquid Extraction (LLE) Good for removing highly polar or non-polar interferences.Can be labor-intensive, emulsion formation, use of organic solvents.70-100
Protein Precipitation (PPT) Simple, fast, inexpensive.Less effective cleanup, may leave phospholipids and other interferences.>90
Dilution Very simple, reduces matrix load on the system.Reduces sensitivity, may not be suitable for trace analysis.Not Applicable

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Norfloxacin and this compound into the initial mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike Norfloxacin and this compound into the final extract.

    • Set C (Pre-Extraction Spike): Spike Norfloxacin and this compound into a blank matrix sample before the extraction procedure.

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Generic Solid-Phase Extraction (SPE) for Norfloxacin

This is a starting point; optimization of sorbent and solvents is recommended.

cluster_0 SPE Workflow A Condition Cartridge (e.g., C18 with Methanol, then Water) B Load Sample (Pre-treated and pH adjusted) A->B C Wash Cartridge (e.g., Water or low % organic) to remove interferences B->C D Elute Norfloxacin (e.g., Methanol with formic acid) C->D E Evaporate and Reconstitute in mobile phase D->E

Caption: A typical workflow for solid-phase extraction.

  • Cartridge Conditioning: Condition a weak cation exchange (WCX) or reversed-phase (e.g., C18) SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of water.

  • Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 1-2 mL of a weak solvent (e.g., water or 5% methanol in water) to remove polar interferences.

  • Elution: Elute Norfloxacin with a small volume (e.g., 1-2 mL) of a stronger solvent, such as methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to ensure the analyte is in the correct charge state for elution.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

References

Technical Support Center: Norfloxacin-d5 Internal Standard Method

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Norfloxacin-d5 internal standard method. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Category 1: Internal Standard Integrity and Preparation

Question 1: I am observing a higher-than-expected baseline signal for my analyte, Norfloxacin, even in my blank samples. Could the this compound internal standard be the cause?

Answer: Yes, this is a common issue that can be attributed to the isotopic purity of the this compound internal standard (IS).

  • Unlabeled Analyte Impurity: The synthesis of stable isotope-labeled standards like this compound is rarely 100% efficient. This can result in a small but significant amount of the unlabeled analyte (Norfloxacin) being present in the internal standard material. This unlabeled impurity will contribute to the signal of the analyte, leading to an artificially high baseline and impacting the accuracy of measurements, especially for low-concentration samples.

  • Cross-talk: This refers to the isotopic contribution of the internal standard to the analyte signal. It can occur if the mass spectrometer doesn't have sufficient resolution to distinguish between the isotopic peaks of the analyte and the internal standard.

Troubleshooting Steps:

  • Verify the Purity of the this compound Standard:

    • Protocol: Prepare a high-concentration solution of the this compound standard in a neat solvent (e.g., methanol or acetonitrile). Analyze this solution using your LC-MS/MS method, monitoring the mass transitions for both Norfloxacin and this compound.

    • Expected Outcome: You should observe a large peak for this compound and a very small or negligible peak at the retention time of Norfloxacin on the analyte's mass transition.

    • If the Analyte Peak is Significant: This confirms the presence of unlabeled Norfloxacin in your internal standard.

  • Quantify the Unlabeled Impurity:

    • Protocol: Prepare a calibration curve for unlabeled Norfloxacin. Analyze the high-concentration this compound solution and, using the calibration curve, determine the concentration of the unlabeled impurity.

    • Action: If the impurity level is significant, you may need to subtract the contribution of the impurity from your sample measurements or purchase a new batch of internal standard with higher isotopic purity.

Question 2: What are the best practices for preparing and storing this compound stock and working solutions to ensure their stability?

Answer: Proper preparation and storage are critical for maintaining the integrity of your this compound internal standard.

Stock Solution Stability:

Storage TemperatureRecommended Duration
-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Experimental Protocol for Stock Solution Preparation:

  • Solvent Selection: Use a high-purity solvent in which this compound is readily soluble, such as methanol, DMSO, or a mixture of chloroform.[2] Note that solubility in some organic solvents may be slight.[2]

  • Weighing: Accurately weigh the required amount of this compound solid using a calibrated analytical balance.

  • Dissolution: Dissolve the solid in the chosen solvent to achieve the desired stock concentration.

  • Storage: Store the stock solution in amber glass vials to protect it from light, at the recommended temperature. Norfloxacin is known to be light-sensitive.[3]

Working Solution Preparation:

  • Prepare working solutions by diluting the stock solution with the appropriate solvent, often the mobile phase or a solvent compatible with your sample matrix.

  • If using water as a diluent for your working solution, it is recommended to filter and sterilize it through a 0.22 µm filter before use.

  • Prepare fresh working solutions regularly and store them at 2-8°C for short-term use.

Category 2: Chromatographic and Matrix-Related Issues

Question 3: My this compound internal standard and Norfloxacin analyte are not perfectly co-eluting. Is this a problem, and what can I do?

Answer: Yes, a lack of perfect co-elution can be a significant issue. The primary purpose of a stable isotope-labeled internal standard is to co-elute with the analyte to compensate for variations in sample preparation and matrix effects.

  • The Deuterium Isotope Effect: The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, including its lipophilicity. This can lead to a small difference in retention time on a reversed-phase HPLC column, a phenomenon known as the deuterium isotope effect.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Protocol: Experiment with the mobile phase composition, gradient slope, and column temperature to minimize the retention time difference between Norfloxacin and this compound. A slower gradient or a different organic modifier might improve co-elution.

    • Column Choice: Ensure you are using a high-efficiency column suitable for the separation of quinolone antibiotics. A C18 column is commonly used.

  • Assess the Impact on Data Quality:

    • Protocol: Perform a matrix effect experiment by comparing the analyte/IS response ratio in a neat solution to the response ratio in a sample extract spiked at the same concentration.

    • Expected Outcome: The response ratios should be comparable. If there is a significant difference, the lack of co-elution is leading to differential matrix effects, and further chromatographic optimization is necessary.

Question 4: I am experiencing significant ion suppression for this compound in some of my biological samples. How can I mitigate this?

Answer: Ion suppression is a common matrix effect in LC-MS/MS analysis where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte and internal standard.

Troubleshooting Workflow for Ion Suppression

A Ion Suppression Observed B Improve Sample Preparation A->B Start Here C Optimize Chromatography A->C D Dilute Sample A->D E Evaluate Different Extraction Methods (e.g., LLE vs. SPE) B->E F Optimize SPE Wash Steps B->F G Increase Chromatographic Resolution C->G H Divert Flow C->H I Dilute with Mobile Phase or Blank Matrix D->I

Caption: Troubleshooting workflow for mitigating ion suppression.

Detailed Methodologies:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): This is generally more effective at removing interfering matrix components than protein precipitation.

      • Protocol: Develop a robust SPE method. Experiment with different sorbent types (e.g., reversed-phase, ion-exchange) and optimize the wash steps to effectively remove phospholipids and other interfering substances. A stronger wash solvent that does not elute Norfloxacin can be beneficial.

    • Liquid-Liquid Extraction (LLE):

      • Protocol: Optimize the extraction solvent and pH to selectively extract Norfloxacin and this compound while leaving matrix components behind.

  • Optimize Chromatography:

    • Protocol: Adjust the chromatographic gradient to separate Norfloxacin and this compound from the regions where ion suppression is most severe. A post-column infusion experiment can help identify these regions.

  • Sample Dilution:

    • Protocol: Diluting the sample with a blank matrix or mobile phase can reduce the concentration of interfering components. However, ensure that the diluted sample concentration is still within the linear range of your assay.

Category 3: Stability and Recovery

Question 5: Could the deuterium labels on my this compound be exchanging with hydrogen during sample preparation or analysis?

Answer: Deuterium-hydrogen exchange is a potential issue for deuterium-labeled internal standards, especially if the labels are on exchangeable positions (e.g., -OH, -NH, -COOH). For this compound, the deuterium atoms are typically on the ethyl group, which are generally stable. However, extreme pH and temperature conditions during sample preparation could potentially facilitate exchange.

Experimental Protocol to Test for Deuterium Exchange:

  • Incubate this compound under Stress Conditions:

    • Prepare solutions of this compound in matrices that represent the most extreme pH and temperature conditions of your experimental workflow.

    • For example, incubate the internal standard in a high pH buffer at an elevated temperature for a period equivalent to your sample preparation time.

  • Analyze for Mass Shift:

    • Analyze the stressed samples by LC-MS.

    • Look for any changes in the mass spectrum of this compound, specifically the appearance of peaks corresponding to d4, d3, etc.

    • Expected Outcome: The mass spectrum should remain unchanged, showing only the d5 isotopic cluster. If lower mass isotopes are detected, deuterium exchange is occurring.

Mitigation Strategies:

  • Avoid harsh pH and high-temperature conditions during sample preparation if possible.

  • If exchange is unavoidable, consider using a 13C- or 15N-labeled internal standard, as these are not susceptible to exchange.

Question 6: I am observing low and variable recovery of this compound after solid-phase extraction (SPE). What are the common causes and how can I troubleshoot this?

Answer: Low and inconsistent recovery of the internal standard can compromise the accuracy and precision of your assay.

Troubleshooting Low SPE Recovery

A Low Recovery of this compound B Analyte Lost in Loading Step? A->B C Analyte Lost in Wash Step? A->C D Analyte Retained on Sorbent? A->D E Incorrect Sorbent or pH B->E F Sample Solvent too Strong B->F G Wash Solvent too Strong C->G H Elution Solvent too Weak D->H I Increase Elution Solvent Strength or Volume H->I

Caption: Decision tree for troubleshooting low SPE recovery.

Detailed Experimental Protocols for Troubleshooting:

  • Fraction Collection Analysis:

    • Protocol: Perform the SPE procedure and collect each fraction separately: the flow-through from the sample loading step, each wash fraction, and the elution fraction. Analyze each fraction to determine where the this compound is being lost.

  • Addressing Common Causes:

    • Loss in the Loading Step:

      • Incorrect Sorbent: Ensure the sorbent chemistry is appropriate for Norfloxacin's properties.

      • Incorrect pH: The pH of the sample may need to be adjusted to ensure proper retention on the sorbent.

      • Strong Sample Solvent: If the sample is dissolved in a solvent that is too strong, the analyte may not be retained. Dilute the sample in a weaker solvent before loading.

    • Loss in the Wash Step:

      • Wash Solvent is too Strong: The wash solvent may be prematurely eluting the this compound. Use a weaker wash solvent.

    • No Elution (Analyte Retained on Sorbent):

      • Elution Solvent is too Weak: The elution solvent may not be strong enough to desorb the analyte. Increase the strength or volume of the elution solvent.

References

Norfloxacin-d5 Chromatography Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic analysis of Norfloxacin-d5. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with peak shape and separation.

Troubleshooting Guide: Peak Shape Issues

This section addresses common chromatographic problems encountered during this compound analysis in a question-and-answer format.

Question 1: Why is my this compound peak tailing?

Peak tailing is the most common chromatographic issue for fluoroquinolones like Norfloxacin. It manifests as an asymmetrical peak with a "tail" extending from the peak maximum.

Answer:

Peak tailing for this compound is typically caused by secondary interactions between the analyte and the stationary phase, or other system effects. The primary causes include:

  • Secondary Silanol Interactions: Norfloxacin, a basic compound, can interact with acidic residual silanol groups on the surface of silica-based columns.[1][2][3] This is a strong secondary retention mechanism that causes tailing.

  • Mobile Phase pH: The pH of the mobile phase dictates the ionization state of Norfloxacin. An inappropriate pH can lead to strong interactions with the stationary phase.[1][3]

  • Metal Chelation: Fluoroquinolones can chelate with trace metal ions in the sample, mobile phase, or within the HPLC system (e.g., stainless steel frits and tubing), leading to peak distortion.

  • Column Overload: Injecting too much analyte can saturate the stationary phase, resulting in peak tailing.

  • Column Degradation: A void at the column inlet or a contaminated or degraded column bed can cause poor peak shape for all analytes.

Solutions:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3-4) can protonate the silanol groups, reducing their interaction with the basic Norfloxacin molecule.

  • Use Mobile Phase Additives:

    • Buffers: Using a buffer like ammonium formate helps maintain a stable pH and can mask silanol interactions.

    • Competing Bases: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, improving peak shape.

    • Ionic Liquids: Certain ionic liquids can be used as mobile phase additives to effectively separate fluoroquinolones.

  • Select an Appropriate Column:

    • Use a modern, high-purity, end-capped C18 column to minimize the number of available residual silanol groups.

  • System Passivation: If metal chelation is suspected, passivating the HPLC system with an acid wash can help remove metallic contaminants.

  • Check for Column Overload: Dilute your sample and reinject. If the peak shape improves, the original sample was overloaded.

  • Evaluate Column Health: If all peaks in your chromatogram are tailing, the issue might be a partially blocked inlet frit or a void in the column packing. Try backflushing the column or replacing it with a new one.

Question 2: My this compound peak is fronting. What is the cause?

Peak fronting, where the front of the peak is sloped, is less common than tailing but can still occur.

Answer:

The most likely causes for peak fronting are:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to a fronting peak.

  • Column Overload: While often causing tailing, severe column overload can sometimes manifest as fronting.

  • Low Buffer Concentration: In some cases, if the mobile phase buffer is not concentrated enough, it can lead to peak fronting.

Solutions:

  • Match Sample Solvent to Mobile Phase: Wherever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

  • Reduce Injection Volume/Concentration: Lower the amount of analyte injected onto the column to see if the peak shape improves.

  • Increase Buffer Concentration: If using a buffer, consider increasing its concentration (e.g., from 5 mM to 20 mM) to see if it resolves the fronting.

Question 3: Why is my this compound peak splitting or showing a shoulder?

A split or shoulder peak indicates that the analyte band is being distorted as it moves through the column.

Answer:

Common causes for peak splitting include:

  • Blocked Column Frit: Particulate matter from the sample or system can partially block the inlet frit of the column, causing the sample to be unevenly distributed onto the column bed.

  • Column Bed Deformation: A void or channel in the column's packed bed can cause the analyte band to split. This can happen from pressure shocks or long-term use.

  • Sample Solvent/Mobile Phase Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak distortion.

  • Co-elution with an Interference: An interfering compound may be eluting very close to your this compound peak, giving the appearance of a shoulder.

Solutions:

  • Filter Samples: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to prevent particulates from reaching the column.

  • Use a Guard Column: A guard column can protect your analytical column from contaminants and particulates.

  • Reverse and Flush the Column: Reversing the column and flushing it to waste (not to the detector) can sometimes dislodge particulates from the inlet frit.

  • Replace the Column: If the column bed is damaged, the column will likely need to be replaced.

  • Check for Co-elution: If using a mass spectrometer, check the mass spectra across the peak. If different ions are present in the shoulder versus the main peak, you have a co-eluting interference. Improving the chromatographic separation is necessary.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting the common issue of peak tailing.

G cluster_0 Peak Tailing Troubleshooting Workflow Start Peak Tailing Observed Check_All_Peaks Are all peaks tailing? Start->Check_All_Peaks Check_Overload Dilute sample & reinject. Does shape improve? Check_All_Peaks->Check_Overload No Check_Column Suspect column issue. - Blocked frit - Bed deformation Check_All_Peaks->Check_Column Yes Overload_Yes Column Overload Check_Overload->Overload_Yes Yes Chemical_Issue Suspect chemical interactions (Silanols, Metal Chelation) Check_Overload->Chemical_Issue No Fix_Column Action: - Backflush column - Replace column Check_Column->Fix_Column Resolved Problem Resolved Fix_Column->Resolved Fix_Overload Action: - Reduce injection volume - Reduce sample concentration Overload_Yes->Fix_Overload Fix_Overload->Resolved Optimize_Method Action: - Lower mobile phase pH - Add competing base (TEA) - Use end-capped column Chemical_Issue->Optimize_Method Optimize_Method->Resolved

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Frequently Asked Questions (FAQs)

Q: What are typical starting conditions for this compound analysis by LC-MS/MS? A: A common starting point is a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and methanol or acetonitrile, with an acidic modifier like formic acid. The formic acid helps to improve peak shape by controlling the ionization of both the analyte and residual silanols.

Q: Why is mobile phase pH so important for Norfloxacin analysis? A: Norfloxacin is an ionizable compound. The pH of the mobile phase affects its charge state and the charge state of the silica stationary phase. Controlling the pH is crucial for achieving reproducible retention times and symmetrical peak shapes. Operating at a low pH (e.g., pH 3-4) is generally recommended to suppress the ionization of silanol groups on the column, which minimizes peak tailing.

Q: How can I improve the sensitivity of my this compound assay? A: For LC-MS/MS analysis, sensitivity can be improved by optimizing mass spectrometer source parameters (e.g., source temperature, gas flows) and using electrospray ionization (ESI) in positive mode. Additionally, a proper sample clean-up procedure, like Solid Phase Extraction (SPE), can reduce matrix effects and improve sensitivity.

Q: What is a suitable sample preparation technique for this compound in biological matrices? A: For plasma or tissue samples, two common techniques are:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins. The supernatant is then injected.

  • Solid Phase Extraction (SPE): This technique provides a cleaner extract than PPT, reducing matrix effects. An Oasis MAX (Mixed-Mode Anion Exchange) cartridge can be effective for extracting fluoroquinolones.

Reference Chromatographic Conditions

The following tables summarize various published methods for the analysis of Norfloxacin, which can be adapted for this compound.

Table 1: HPLC Methods for Norfloxacin Analysis

ParameterMethod 1Method 2Method 3
Column Phenomenex Luna C18Eclipse Plus Zorbax C18 (150 x 4.6 mm, 5 µm)Phenomenex ODS C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Potassium dihydrogen phosphate, triethylamine, and acetonitrile (pH 3.8)5% acetic acid : methanol (80:20, v/v)20mM ammonium formate : acetonitrile (70:30, v/v), pH 4.0 with formic acid
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 280 nmUV at 277 nmUV at 280 nm

Table 2: LC-MS/MS Methods for Fluoroquinolone Analysis

ParameterMethod 1Method 2
Column Waters XBridge C18 (50 x 2.1 mm, 2.5 µm)Thermo Scientific Accucore C18 (100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid2 mM ammonium formate with 0.1% formic acid in water
Mobile Phase B Methanol0.1% formic acid in acetonitrile
Flow Rate 0.4 mL/min0.5 mL/min
Column Temp. 40 °C40 °C
Detection Tandem Mass Spectrometry (Positive ESI)HRAM Mass Spectrometry (Positive ESI)

Example Experimental Protocol: this compound in Plasma by LC-MS/MS

This protocol provides a general methodology for the quantification of this compound in plasma.

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of an internal standard working solution (e.g., Ciprofloxacin-d8).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for analysis.

  • Optionally, dilute the supernatant 1:4 with water containing 0.1% formic acid before injection.

2. LC-MS/MS Conditions

  • HPLC System: UltiMate 3000RS or equivalent.

  • Column: Accucore C18, 100 x 2.1 mm, 2.6 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-1.5 min: 2% B

    • 1.5-5.0 min: Linear ramp to 50% B

    • 5.0-6.0 min: Linear ramp to 95% B

    • 6.0-7.5 min: Hold at 95% B

    • 7.5-8.0 min: Return to 2% B

    • 8.0-10.0 min: Equilibrate at 2% B

  • Mass Spectrometer: Triple quadrupole or HRAM instrument.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Monitor appropriate precursor/product ion transitions for this compound and the internal standard.

3. Data Analysis

  • Integrate the chromatographic peaks for this compound and the internal standard.

  • Calculate the peak area ratio (this compound / Internal Standard).

  • Quantify the concentration of this compound in samples by comparing the peak area ratios to a standard curve prepared in a blank matrix.

References

Technical Support Center: Norfloxacin-d5 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Norfloxacin-d5 in various biological matrices. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: this compound stock solutions are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution after preparation.[1] If preparing an aqueous stock solution, it should be diluted to the working concentration, filtered through a 0.22 μm filter, and sterilized before use.[1] For solutions prepared in organic solvents like acetonitrile, storage at 4°C is also an option.

Q2: How stable is this compound in its solid form?

A2: In its solid form, this compound is stable for at least 4 years when stored at -20°C.

Q3: What is the stability of this compound in plasma?

Q4: Is there any information on the stability of this compound in other biological matrices like urine or tissue homogenates?

A4: The provided search results lack specific quantitative stability data for this compound in urine and tissue homogenates. However, general principles of bioanalytical method validation from regulatory bodies like the FDA and EMA should be followed. This involves performing stability experiments, including freeze-thaw, short-term (bench-top), and long-term stability, in the specific matrix of interest.

Troubleshooting Guide

This section addresses common issues that may be encountered during the analysis of this compound in biological matrices.

Issue 1: Inconsistent or Poor Recovery of this compound

Possible Causes:

  • pH-dependent stability: Fluoroquinolones can exhibit pH-dependent stability. Norfloxacin is most stable in acidic and basic conditions and is less stable in neutral pH.

  • Adsorption to surfaces: this compound may adsorb to glass or plastic surfaces, especially at low concentrations.

  • Degradation during sample processing: Exposure to light or elevated temperatures during sample preparation can lead to degradation.

Troubleshooting Steps:

  • Optimize pH: Ensure the pH of your sample and extraction solvent is in a range where this compound is stable.

  • Use appropriate containers: Consider using silanized glassware or low-binding polypropylene tubes to minimize adsorption.

  • Protect from light: Conduct sample preparation steps under amber or yellow light to prevent photodegradation.

  • Control temperature: Keep samples on ice or at a controlled low temperature during processing.

Issue 2: Matrix Effects Affecting Quantification

Possible Causes:

  • Ion suppression or enhancement: Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound in the mass spectrometer.

  • Phospholipid-based matrix effects: Phospholipids from plasma can cause significant ion suppression.

Troubleshooting Steps:

  • Improve sample cleanup: Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Optimize chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from co-eluting matrix components.

  • Matrix-matched calibration standards: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.

  • Investigate different ionization sources: If available, test different ionization techniques (e.g., APCI instead of ESI) as they can be less susceptible to certain matrix effects.

Issue 3: Deuterated Internal Standard (IS) Instability or Interference

Possible Causes:

  • In-source fragmentation or back-exchange: The deuterium label on this compound may be unstable under certain mass spectrometry source conditions, leading to a loss of the label or a contribution to the signal of the unlabeled analyte.

  • Metabolic instability of the IS: The deuterated portion of the molecule could be susceptible to metabolism, causing the IS to behave differently than the analyte.

Troubleshooting Steps:

  • Optimize MS conditions: Carefully optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation or back-exchange.

  • Assess metabolic stability: Evaluate the stability of this compound in the presence of metabolizing enzymes (e.g., liver microsomes) to ensure it is not prematurely metabolized.

  • Verify isotopic purity: Ensure the isotopic purity of the this compound standard is high to minimize any contribution from unlabeled Norfloxacin. The response from the deuterated IS at the MRM transition of the analyte should not be more than 5% of the analyte's response at the Lower Limit of Quantification (LLOQ).

Stability Data Summary

The following tables summarize the available stability data for this compound and related compounds.

Table 1: this compound Stock Solution Stability

Storage TemperatureDurationStability
-80°C6 monthsStable[1]
-20°C1 monthStable

Table 2: Norfloxacin Stability in Human Plasma

Storage ConditionConcentration LevelsDurationStability (% Recovery)
Freeze-Thaw (3 cycles)Not specified3 cyclesStable
-70°C150 and 2250 ng/mL62 days98.1% and 97.0%

(Data for non-deuterated Norfloxacin)

Table 3: Ciprofloxacin Stability in Human Plasma

Storage TemperatureDurationStability
2–8°C1 weekStable
-15°C to -25°C1 monthStable
-70°C to -90°C1 monthStable

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

This protocol is a general guideline based on FDA recommendations and should be adapted for the specific matrix and analytical method.

  • Sample Preparation: Spike a blank biological matrix with this compound at low and high quality control (QC) concentrations.

  • Initial Analysis (Time Zero): Analyze a set of these freshly prepared QC samples (at least n=3 for each concentration) to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a minimum of three cycles.

  • Final Analysis: After the final thaw, analyze the QC samples.

  • Data Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.

Protocol 2: Bench-Top (Short-Term) Stability Assessment
  • Sample Preparation: Spike a blank biological matrix with this compound at low and high QC concentrations.

  • Storage: Leave the QC samples at room temperature for a duration that reflects the expected sample handling time during a typical analytical run (e.g., 4, 8, or 24 hours).

  • Analysis: Analyze the QC samples after the specified duration.

  • Data Evaluation: The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis start Start spike Spike Blank Matrix with this compound start->spike qcs Prepare Low & High QC Samples spike->qcs ft Freeze-Thaw (min. 3 cycles) qcs->ft bt Bench-Top (e.g., 4, 8, 24h) qcs->bt lt Long-Term (e.g., 1, 3, 6 months) qcs->lt as Autosampler (duration of run) qcs->as process Sample Processing (e.g., SPE, LLE) ft->process bt->process lt->process as->process lcms LC-MS/MS Analysis process->lcms data Data Evaluation (within ±15% of nominal) lcms->data

Caption: Experimental workflow for this compound stability assessment.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Issue Encountered (e.g., Poor Recovery, Matrix Effects) cause1 pH Instability issue->cause1 cause2 Adsorption issue->cause2 cause3 Photodegradation issue->cause3 cause4 Ion Suppression issue->cause4 cause5 IS Instability issue->cause5 sol1 Optimize pH cause1->sol1 sol2 Use Low-Binding Tubes cause2->sol2 sol3 Protect from Light cause3->sol3 sol4 Improve Sample Cleanup cause4->sol4 sol5 Optimize MS Conditions cause5->sol5

Caption: Troubleshooting workflow for this compound bioanalysis.

References

Technical Support Center: Addressing Norfloxacin-d5 Contamination in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals to effectively manage and mitigate Norfloxacin-d5 contamination in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in the lab?

This compound is a deuterated form of Norfloxacin, a fluoroquinolone antibiotic. In the laboratory, its primary application is as an internal standard for quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1] The deuterium labeling provides a distinct mass signature, allowing it to be differentiated from the non-labeled analyte while behaving similarly during sample preparation and analysis.

Q2: What are the common sources of this compound contamination?

This compound contamination can originate from several sources, including:

  • Direct Spills: Accidental spillage of stock solutions or working solutions on benchtops, balances, or other equipment.

  • Aerosol Generation: Pipetting, vortexing, or sonicating solutions containing this compound can create aerosols that settle on surrounding surfaces.

  • Improper Handling: Inadequate cleaning of spatulas, weighing paper, or glassware used for handling the neat compound or its solutions.

  • Cross-Contamination: Using the same lab equipment (e.g., pipettes, glassware) for both high-concentration standards and low-concentration samples without proper cleaning in between.

  • LC-MS System Carryover: Residual this compound from a high-concentration sample injection can be retained in the autosampler, injection port, or column and elute in subsequent blank or sample injections.[2][3][4]

Q3: Why is it crucial to address this compound contamination?

As an internal standard, even minute amounts of this compound contamination can lead to significant analytical errors, including:

  • Inaccurate Quantification: Contamination can artificially inflate the internal standard signal, leading to an underestimation of the analyte concentration in unknown samples.

  • False Positives: In trace analysis, contamination in blank samples can lead to a false positive signal.

  • Increased Method Variability: Inconsistent levels of contamination can increase the variability and reduce the reliability of analytical results.

  • Failed Batch Runs: Contamination can cause quality control samples to fail, necessitating repeat analyses and delaying project timelines.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving this compound contamination issues.

Issue 1: this compound is detected in blank samples.

This is a clear indication of contamination. The following workflow can help pinpoint the source.

A This compound Detected in Blank B Inject a Freshly Prepared Blank (Mobile Phase Only) A->B C Contamination Persists? B->C D Source is Likely LC-MS System Carryover C->D Yes E Source is Likely External Contamination C->E No F Troubleshoot LC-MS System (See Issue 2) D->F G Investigate External Sources: - Contaminated Solvents/Reagents - Contaminated Glassware - Contaminated Pipettes E->G A High/Variable this compound Signal B Review Sample Preparation Records A->B C Spiking Error Identified? B->C D Re-prepare Affected Samples C->D Yes E No Spiking Error Identified C->E No F Perform Swab/Wipe Test of Lab Surfaces and Equipment E->F G Contamination Detected? F->G H Decontaminate Affected Areas (See Decontamination Protocols) G->H Yes I Investigate for Matrix Effects G->I No cluster_sampling Sampling cluster_extraction Extraction cluster_analysis Analysis A Moisten Wipe B Wipe Defined Area A->B C Place Wipe in Vial B->C D Add Extraction Solvent C->D E Vortex to Extract D->E F Transfer to Autosampler Vial E->F G Analyze by LC-MS/MS F->G H Quantify and Report G->H

References

Improving recovery of Norfloxacin-d5 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of Norfloxacin-d5 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound considered the gold standard in LC-MS bioanalysis?

A stable isotope-labeled internal standard is considered the best practice because it has nearly identical physicochemical properties to the analyte of interest.[1] This means it will co-elute and experience similar degrees of matrix effects, allowing for effective compensation for variations during sample preparation and analysis.[1][2]

Q2: What are the initial steps to take when observing low recovery of this compound?

When encountering low recovery, it is crucial to systematically investigate the entire sample preparation workflow to pinpoint the source of analyte loss.[3] This involves analyzing each fraction of the extraction process (flow-through, wash, and elution) to determine at which step the this compound is being lost.[1]

Q3: Can the concentration of this compound impact its recovery?

Yes, the concentration of the internal standard can affect recovery. An excessively high concentration may lead to solubility issues or exceed the capacity of the solid-phase extraction (SPE) plate, which could hinder the effective retention of both the analyte and the internal standard.

Q4: How do the physicochemical properties of Norfloxacin affect its extraction?

Norfloxacin is an amphoteric compound, meaning it has both acidic and basic properties. Its solubility is significantly influenced by pH, exhibiting higher solubility at a pH below 4 and above 8. Additionally, Norfloxacin is sensitive to light, oxygen, and temperature, which can affect its stability during extraction. It is most stable at acidic and basic pH, in darkness, and at low temperatures.

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting

Low recovery of this compound during solid-phase extraction can be attributed to several factors. The following guide provides a systematic approach to troubleshooting and improving recovery.

Issue: Low Recovery in the Final Eluate

To diagnose the problem, it's essential to determine where the analyte is being lost.

  • Step 1: Fraction Collection. During the SPE process, collect and analyze each fraction separately: the sample flow-through, each wash solution, and the final eluate.

  • Step 2: Analysis. Analyze each collected fraction to quantify the amount of this compound.

Possible Causes and Solutions:

Observation Potential Cause Recommended Solution
This compound in Flow-Through Inadequate Sorbent Retention: The chosen SPE sorbent is not effectively retaining the analyte. This could be due to an incorrect sorbent type, improper pH of the sample, or a sample solvent that is too strong.Optimize Sorbent and Sample Conditions: - Ensure the use of an appropriate sorbent (e.g., C18, mixed-mode cation exchange).- Adjust the sample pH to ensure this compound is in a state that favors retention.- Dilute the sample with a weaker solvent if the initial sample solvent is too strong.
This compound in Wash Solution Premature Elution: The wash solvent is too strong, causing the analyte to be washed off the sorbent along with interferences.Modify Wash Step: - Use a weaker wash solvent. For reversed-phase SPE, this means decreasing the percentage of organic solvent in the wash solution.- Ensure the pH of the wash solution does not alter the interaction between this compound and the sorbent.
This compound Retained on Cartridge (Not in Eluate) Incomplete Elution: The elution solvent is not strong enough to desorb the analyte completely from the sorbent.Optimize Elution Step: - Increase the strength of the elution solvent. For reversed-phase, this could involve increasing the organic solvent percentage or adding a modifier to change the pH.- Increase the volume of the elution solvent or perform a second elution step.- Introduce a "soak time" by allowing the elution solvent to sit in the cartridge for a few minutes to improve interaction with the analyte.
Low Recovery with No Analyte Detected in Other Fractions Analyte Degradation or Adsorption: this compound may be degrading during the extraction process or adsorbing to the collection tubes.Investigate Stability and Non-Specific Binding: - Protect samples from light and keep them cool during extraction.- Evaluate the stability of this compound under the extraction conditions.- Use low-adsorption collection tubes.

Troubleshooting Workflow for Low SPE Recovery

spe_troubleshooting start Low this compound Recovery collect_fractions Collect & Analyze All Fractions (Flow-through, Wash, Eluate) start->collect_fractions in_flowthrough Analyte in Flow-through? collect_fractions->in_flowthrough in_wash Analyte in Wash? in_flowthrough->in_wash No solution_flowthrough Optimize Retention: - Check sorbent choice - Adjust sample pH - Weaken sample solvent in_flowthrough->solution_flowthrough Yes in_eluate Analyte in Eluate? in_wash->in_eluate No solution_wash Optimize Wash Step: - Use weaker wash solvent - Check wash solution pH in_wash->solution_wash Yes solution_elution Optimize Elution: - Use stronger elution solvent - Increase elution volume - Add soak time in_eluate->solution_elution No (or low) solution_degradation Investigate Degradation/Adsorption: - Protect from light/heat - Check analyte stability - Use low-adsorption tubes in_eluate->solution_degradation Yes (but still low overall)

Caption: A decision tree for troubleshooting low recovery in Solid-Phase Extraction.

Liquid-Liquid Extraction (LLE) Troubleshooting

Inconsistent or low recovery of this compound in liquid-liquid extraction (LLE) often points to issues with phase separation, solvent choice, or pH control.

Issue: Low Recovery in the Organic Phase

Possible Causes and Solutions:

Potential Cause Recommended Solution
Inappropriate Solvent Polarity The polarity of the extraction solvent may not be optimal for partitioning this compound from the aqueous sample matrix. Experiment with solvents of different polarities.
Incorrect pH of the Aqueous Phase The pH of the sample influences the ionization state of this compound, affecting its solubility in the organic solvent. Adjust the pH of the aqueous phase to neutralize this compound, thereby increasing its partitioning into the organic solvent.
Insufficient Solvent to Sample Ratio A low volume of organic solvent may not be sufficient for a complete extraction. A general guideline is a 7:1 ratio of organic solvent to aqueous sample to maximize recovery.
Inadequate Mixing Insufficient vortexing or shaking can lead to incomplete partitioning between the two phases. Ensure vigorous and consistent mixing for a sufficient amount of time.
Emulsion Formation The formation of an emulsion at the interface of the two phases can trap the analyte and prevent a clean separation. To break up emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or filtering the mixture.

Troubleshooting Workflow for Low LLE Recovery

lle_troubleshooting start Low this compound Recovery in LLE check_ph Verify pH of Aqueous Phase start->check_ph check_solvent Evaluate Extraction Solvent check_ph->check_solvent Correct solution_ph Adjust pH to neutralize this compound check_ph->solution_ph Incorrect check_ratio Assess Solvent:Sample Ratio check_solvent->check_ratio Optimal solution_solvent Test solvents with different polarities check_solvent->solution_solvent Suboptimal check_mixing Review Mixing Procedure check_ratio->check_mixing Sufficient solution_ratio Increase solvent volume (e.g., 7:1 ratio) check_ratio->solution_ratio Too Low check_emulsion Check for Emulsion check_mixing->check_emulsion Adequate solution_mixing Increase vortexing time/speed check_mixing->solution_mixing Inadequate solution_emulsion Add salt, increase centrifugation, or filter check_emulsion->solution_emulsion Present

Caption: A logical workflow for troubleshooting poor internal standard recovery in LLE.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline for the extraction of this compound from plasma using a C18 SPE cartridge.

Materials:

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1% Formic acid in water

  • Acetonitrile (HPLC grade)

  • Plasma sample containing this compound

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a slow and consistent flow rate.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the this compound with 1 mL of acetonitrile. For fluoroquinolones, a mixture of methanol, acetonitrile, and formic acid can also be effective.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol provides a general method for LLE of this compound from plasma.

Materials:

  • tert-Butyl methyl ether (MTBE)

  • pH 5.0 buffer solution

  • Plasma sample containing this compound

Procedure:

  • To 200 µL of the plasma sample, add 50 µL of the this compound internal standard working solution.

  • Add 50 µL of a pH 5.0 buffer solution.

  • Add 1.4 mL of tert-butyl methyl ether.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The recovery of fluoroquinolones can vary depending on the extraction method and matrix. The following table summarizes reported recovery data for fluoroquinolones under various conditions.

Analyte Matrix Extraction Method Sorbent/Solvent Reported Recovery (%)
Norfloxacin, Ciprofloxacin, EnrofloxacinMilkSPEOasis HLBGood recoveries reported (specific percentages not stated)
Ofloxacin, Norfloxacin, CiprofloxacinSewageSPEOasis WCX87 - 94
Marbofloxacin, Ciprofloxacin, Enrofloxacin, DifloxacinChicken PlasmaSPEMixed-mode anion and cation exchange61.9 - 84.8
Various FluoroquinolonesPig PlasmaSPEC1894.0 - 123.3
Norfloxacin, Lomefloxacin, CiprofloxacinHuman PlasmaProtein PrecipitationMethanol90.1 - 111.5

References

Technical Support Center: Norfloxacin-d5 Isobaric Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the LC-MS/MS analysis of Norfloxacin, with a specific focus on dealing with potential isobaric interference when using Norfloxacin-d5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference in the context of this compound analysis?

A1: Isobaric interference occurs when a compound has the same nominal mass-to-charge ratio (m/z) as this compound or its fragments, leading to an artificially inflated signal for the internal standard. This can result in the inaccurate quantification of Norfloxacin. Potential sources of isobaric interference in Norfloxacin analysis include endogenous matrix components, co-administered drugs, or metabolites of Norfloxacin itself that have a mass close to that of this compound.

Q2: Why is this compound used as an internal standard?

A2: this compound is a deuterated analog of Norfloxacin, meaning some hydrogen atoms have been replaced with deuterium. It is considered an ideal internal standard because it has nearly identical chemical and physical properties to Norfloxacin. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction efficiency and matrix effects. The mass difference allows the mass spectrometer to distinguish it from the non-labeled Norfloxacin.

Q3: What are the common metabolites of Norfloxacin that could potentially cause interference?

A3: Norfloxacin is metabolized in the body into several compounds. The major metabolites include desethylenenorfloxacin and oxonorfloxacin. Other identified metabolites include N-acetylnorfloxacin and N-formylnorfloxacin. It is crucial to be aware of these metabolites as they, or their fragments, could potentially have m/z values that overlap with this compound, creating isobaric interference.

Q4: How can I confirm if I have an isobaric interference issue?

A4: Suspect isobaric interference if you observe an unusually high or variable signal for this compound in your samples compared to your calibration standards and quality controls. To confirm, you can:

  • Analyze a blank matrix sample: This will show if there are endogenous components causing the interference.

  • Modify chromatographic conditions: A change in the elution profile that separates the interfering peak from this compound will confirm its presence.

  • Use High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between compounds with the same nominal mass based on their exact mass.

Troubleshooting Guides

Issue 1: Inaccurate Quantification and High Variability in this compound Signal

Possible Cause: A co-eluting isobaric interference is contributing to the this compound signal. A potential interferent is the N-acetylnorfloxacin metabolite, as acetylation adds 42 Da to the molecule, which can result in fragment ions that are isobaric with this compound fragments.

Troubleshooting Workflow:

cluster_0 Troubleshooting Workflow: Inaccurate Quantification Observe Inaccurate Results Observe Inaccurate Results Hypothesize Isobaric Interference Hypothesize Isobaric Interference Observe Inaccurate Results->Hypothesize Isobaric Interference Modify Chromatography Modify Chromatography Hypothesize Isobaric Interference->Modify Chromatography Analyze with HRMS Analyze with HRMS Hypothesize Isobaric Interference->Analyze with HRMS Select Alternative MRM Select Alternative MRM Hypothesize Isobaric Interference->Select Alternative MRM Resolution Resolution Modify Chromatography->Resolution Analyze with HRMS->Resolution Select Alternative MRM->Resolution

Caption: Troubleshooting workflow for inaccurate quantification.

Detailed Steps:

  • Chromatographic Separation:

    • Action: Modify the LC gradient to achieve better separation between this compound and potential interferences. Try a shallower gradient or a different organic modifier.

    • Expected Outcome: The interfering peak will be chromatographically resolved from the this compound peak, allowing for accurate integration of the internal standard signal.

  • High-Resolution Mass Spectrometry (HRMS):

    • Action: If available, analyze the sample using an HRMS instrument.

    • Expected Outcome: HRMS will provide the exact mass of the interfering compound, confirming if it is a metabolite or another substance, and allowing for its differentiation from this compound.

  • Alternative MRM Transitions:

    • Action: Investigate alternative, more specific precursor-to-product ion transitions for this compound that are not shared by the suspected interfering compound.

    • Expected Outcome: A unique MRM transition will provide a signal that is specific to this compound, eliminating the interference.

Data Presentation: Impact of Chromatographic Modification
ParameterInitial Method (Co-elution)Optimized Method (Resolved Peaks)
Norfloxacin Concentration (spiked) 100 ng/mL100 ng/mL
This compound Area (in matrix) 1,500,0001,000,000
Calculated Norfloxacin Conc. 67 ng/mL101 ng/mL
Accuracy (%) 67%101%
Precision (%RSD, n=6) 18.5%4.2%

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for Norfloxacin Analysis

Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Norfloxacin 320.1276.125
320.1233.135
This compound 325.1281.125
325.1233.135
N-acetylnorfloxacin (Potential Interent) 362.1276.128

Logical Relationship of MRM Transitions:

cluster_1 MRM Transition Analysis Norfloxacin Norfloxacin (m/z 320.1) Frag_276 Fragment (m/z 276.1) Norfloxacin->Frag_276 Frag_233 Fragment (m/z 233.1) Norfloxacin->Frag_233 Norfloxacin_d5 This compound (m/z 325.1) Frag_281 Fragment (m/z 281.1) Norfloxacin_d5->Frag_281 Norfloxacin_d5->Frag_233 N_acetyl N-acetylnorfloxacin (m/z 362.1) N_acetyl->Frag_276 Potential Interference

Caption: Potential for N-acetylnorfloxacin to interfere.

This technical support center provides a starting point for addressing isobaric interference with this compound. Remember to always validate your methods thoroughly in your specific matrix to ensure accurate and reliable results.

Validation & Comparative

A Comparative Guide to the Analytical Validation of Norfloxacin using Norfloxacin-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Norfloxacin, with a focus on the use of Norfloxacin-d5 as an internal standard. The inclusion of a deuterated internal standard in methods like Liquid Chromatography-Mass Spectrometry (LC-MS) is a key strategy for enhancing accuracy and precision by correcting for variability during sample preparation and analysis.

Comparison of Analytical Methods for Norfloxacin Quantification

While various techniques are available for the analysis of Norfloxacin, LC-MS/MS coupled with the use of a deuterated internal standard like this compound generally offers the highest sensitivity and selectivity. Below is a comparison of a representative LC-MS/MS method with an alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

Parameter LC-MS/MS with this compound HPLC-UV with Ciprofloxacin as Internal Standard Spectrophotometric Method
Internal Standard This compound[1][2]CiprofloxacinNone
Linearity Range 1–3000 ng/mL (representative)25–3000 ng/mL[3]1–30 µg/mL (Method A), 1–15 µg/mL (Method B)[4]
Correlation Coefficient (r²) > 0.99 (typical)≥ 0.997578[3]0.9879 (Method A), 0.9966 (Method B)
Accuracy (% Recovery) Typically 95-105%93.9% (Norfloxacin), 91.2% (Ciprofloxacin)98.00-102.19% (Method A), 98.0-102.0% (Method B)
Precision (%RSD) < 15% at LLOQ (typical)< 15% at LLOQNot explicitly stated in terms of %RSD for precision.
Limit of Quantification (LOQ) Typically low ng/mL range25 ng/mL1.111 µg/mL (Method A), 3.368 µg/mL (Method B)
Limit of Detection (LOD) Typically sub-ng/mL rangeNot explicitly stated1.098 µg/mL (Method A), 2.875 µg/mL (Method B)

Experimental Workflows and Methodologies

The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and improving the reliability of quantitative results, especially in complex matrices like plasma or honey.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Pharmaceutical Sample Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation FinalSample Final Sample for Injection Evaporation->FinalSample Injection Injection into LC System FinalSample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection PeakIntegration Peak Area Integration (Norfloxacin & this compound) Detection->PeakIntegration RatioCalculation Calculate Peak Area Ratio PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification

Figure 1: General workflow for the quantitative analysis of Norfloxacin using this compound as an internal standard by LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS for Norfloxacin in a Biological Matrix (Representative)

This protocol is a representative example compiled from established methodologies for the analysis of fluoroquinolones.

1. Sample Preparation:

  • To 100 µL of the sample (e.g., plasma), add 10 µL of this compound internal standard solution.

  • Perform protein precipitation by adding 200 µL of acetonitrile.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • The supernatant is then transferred, evaporated to dryness, and reconstituted in the mobile phase for injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Norfloxacin: Specific precursor ion → product ion transition.

    • This compound: Specific precursor ion → product ion transition.

  • Data Analysis: The ratio of the peak area of Norfloxacin to that of this compound is used for quantification against a calibration curve. The approximate retention time for this compound is around 6.5 minutes.

Alternative Method: HPLC-UV

For comparison, a validated HPLC-UV method for Norfloxacin in human plasma utilizes ciprofloxacin as the internal standard.

1. Sample Preparation:

  • Liquid-liquid extraction is employed to isolate Norfloxacin and the internal standard from the plasma matrix.

2. Chromatographic Conditions:

  • Column: C-18 column.

  • Mobile Phase: A mixture of 20 mM sodium hydrogen phosphate buffer (pH 3.0) and acetonitrile (88:12, v/v).

  • Detection: UV detection at 280 nm.

Signaling Pathway and Logical Relationships

The core principle behind using a deuterated internal standard is to account for any analyte loss during sample processing and fluctuations in instrument response.

G cluster_process Analytical Process cluster_output Output Analyte Norfloxacin SamplePrep Sample Preparation Analyte->SamplePrep IS This compound IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Processed Sample AnalyteResponse Norfloxacin Response LCMS->AnalyteResponse IS_Response This compound Response LCMS->IS_Response Ratio Response Ratio AnalyteResponse->Ratio IS_Response->Ratio FinalConc Accurate Concentration Ratio->FinalConc

Figure 2: Logical relationship of using an internal standard for accurate quantification.

References

Enhanced Accuracy and Precision in Norfloxacin Quantification: A Comparative Guide to Using Norfloxacin-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of norfloxacin, a widely used fluoroquinolone antibiotic, is critical in pharmacokinetic studies, therapeutic drug monitoring, and residue analysis. The choice of analytical methodology, particularly the use of an appropriate internal standard, significantly impacts the reliability of these measurements. This guide provides a comprehensive comparison of analytical methods for norfloxacin quantification, highlighting the superior performance of methodologies employing the stable isotope-labeled internal standard, norfloxacin-d5.

The Gold Standard: Isotope Dilution Mass Spectrometry with this compound

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is chemically identical to norfloxacin, with the only difference being the substitution of five hydrogen atoms with deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The key advantage of this approach lies in its ability to effectively compensate for variations during sample preparation and analysis, most notably the matrix effect. The matrix effect, caused by co-eluting endogenous components in biological samples, can lead to unpredictable ion suppression or enhancement, thereby affecting the accuracy and precision of the results. Since this compound has nearly identical physicochemical properties to norfloxacin, it experiences the same matrix effects and extraction recovery, leading to a more accurate and precise quantification.

Comparative Performance Data

The following tables summarize the performance of different analytical methods for norfloxacin quantification, illustrating the enhanced accuracy and precision achieved with the use of a deuterated internal standard. While a direct head-to-head comparison in a single study is not available in the public domain, the data compiled from various validated methods demonstrate a clear trend.

Table 1: Performance of Norfloxacin Quantification using a Deuterated Internal Standard (Moxifloxacin-d4) in Honey by LC/MS³

ParameterPerformance
Linearity (ng/g)Not explicitly stated, but LOQ established
Limit of Quantitation (LOQ) (ng/g)1.4 - 2.5
Accuracy (Average Recovery %)80.8%
Precision (RSD %)6.73%

Data from a study on fluoroquinolones in honey using Moxifloxacin-d4 as an internal standard, demonstrating the performance of a method with a deuterated analog.[1]

Table 2: Performance of Norfloxacin Quantification using a Non-Deuterated Internal Standard (Ciprofloxacin) in Human Plasma by HPLC-Fluorescence [2]

ParameterPerformance
Linearity (ng/mL)30 - 3500
Limit of Quantitation (LOQ) (ng/mL)30
Accuracy (Recovery %)100.2% - 103.5%
Precision (RSD %)< 8.6%

Table 3: Performance of Enrofloxacin (a related Fluoroquinolone) Quantification using a Deuterated Internal Standard (Enrofloxacin-d5) in Aquatic Products by LC-MS/MS [3][4]

ParameterPerformance
Linearity (µg/kg)2 - 13,122
Method Quantification Limit (MQL) (µg/kg)2
Accuracy (Recovery %)97.1% - 106%
Precision (Intra-precision %)≤ 2.14%

The data suggests that methods employing deuterated internal standards exhibit excellent precision and accuracy, with low relative standard deviations and high recovery rates.

Experimental Protocols

Method 1: Norfloxacin Quantification in Honey using LC/MS³ with a Deuterated Internal Standard (Moxifloxacin-d4)[1]

Sample Preparation:

  • To a 50 mL centrifuge tube, add 5.0 g of honey and 5.0 mL of water.

  • Add a working internal standard solution of Moxifloxacin-d4.

  • Add 10.0 mL of acetonitrile and approximately 2.0 grams of NaCl.

  • Vortex for approximately 10 minutes and then centrifuge at 4000 g for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to another centrifuge tube.

  • Repeat the extraction of the aqueous layer with another 10.0 mL of acetonitrile.

  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen at 50 °C.

  • Reconstitute the residue in 5 mL of 0.1% formic acid.

  • Vortex for 30 seconds, sonicate for five minutes, and vortex again for 30 seconds before analysis.

LC-MS/MS Conditions:

  • Instrument: Thermo Scientific LTQ Linear Ion Trap Mass Spectrometer with an electrospray interface coupled to an Agilent 1100 series HPLC system.

  • Column: Information not specified in the provided abstract.

  • Mobile Phase: Information not specified in the provided abstract.

  • Ionization Mode: Electrospray Ionization (ESI).

  • Detection: MS³ analysis for simultaneous quantitative and confirmatory determination.

Method 2: Norfloxacin Quantification in Human Plasma by HPLC-Fluorescence with a Non-Deuterated Internal Standard (Ciprofloxacin)

Sample Preparation:

  • In a microcentrifuge tube, mix 250 µL of human plasma with 25 µL of the internal standard solution (ciprofloxacin).

  • Add 500 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 10 minutes.

  • Inject a 10 µL aliquot of the supernatant into the HPLC system.

HPLC Conditions:

  • Instrument: HPLC system with a fluorescence detector.

  • Column: Synergi MAX-RP 150 x 4.6-mm, 4-µm column.

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (85:15, v/v).

  • Flow Rate: Not specified.

  • Detection: Fluorescence detection with excitation at 300 nm and emission at 450 nm.

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound) sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Collect Supernatant centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Caption: Experimental workflow for Norfloxacin quantification using an internal standard.

logical_relationship cluster_advantages Advantages of this compound cluster_outcomes Improved Analytical Performance identical_properties Identical Physicochemical Properties to Norfloxacin co_elution Co-elution with Norfloxacin identical_properties->co_elution recovery_correction Correction for Extraction Losses identical_properties->recovery_correction matrix_effect_compensation Compensation for Matrix Effects co_elution->matrix_effect_compensation higher_accuracy Higher Accuracy matrix_effect_compensation->higher_accuracy higher_precision Higher Precision matrix_effect_compensation->higher_precision recovery_correction->higher_accuracy recovery_correction->higher_precision reliable_data More Reliable and Reproducible Data higher_accuracy->reliable_data higher_precision->reliable_data

Caption: Logical relationship of using this compound to improved analytical outcomes.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a significant advantage in terms of accuracy and precision for the quantification of norfloxacin. By effectively mitigating matrix effects and compensating for variability in sample preparation, this stable isotope-labeled standard ensures the generation of high-quality, reliable data. For researchers and professionals in drug development, adopting methods that incorporate this compound is a crucial step towards achieving robust and defensible analytical results.

References

Norfloxacin Analysis: A Comparative Guide to Linearity and Range Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of Norfloxacin, with a focus on the linearity and range achievable using a deuterated internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of this highly specific and sensitive method is contrasted with alternative techniques, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), to aid researchers in selecting the most appropriate method for their analytical needs.

Performance Comparison of Analytical Methods

The use of a deuterated internal standard, such as Norfloxacin-d5, in conjunction with LC-MS/MS offers significant advantages in terms of accuracy and precision by compensating for matrix effects and variability during sample processing and analysis.[1] Below is a summary of the performance characteristics of various methods for Norfloxacin analysis.

Analytical Method Internal Standard Linearity Range Matrix Correlation Coefficient (r²) Limit of Quantitation (LOQ) Reference
LC-MS/MS This compoundNot explicitly stated, but used for confirmationFreshwater ShrimpNot ApplicableNot Stated[2]
LC-MS/MS Moxifloxacin-d4Not explicitly statedHoneyNot Stated1.4 - 2.5 ng/g[3]
LC-MS/MS (Adapted from Ciprofloxacin) Ciprofloxacin-d820 - 5000 ng/mLPlasma≥ 0.9920 ng/mL[4]
HPLC-UV Ciprofloxacin25 - 3000 ng/mLHuman Plasma> 0.99725 ng/mL
HPLC with Fluorescence Detection None31 - 2507 ng/mLHuman PlasmaNot Stated31 ng/mL[5]
Ion-Pair Reverse-Phase HPLC Not specified0.05 - 2.5 µg/mLHuman PlasmaNot Stated0.05 µg/mL
HPLC-UV None0.05 - 5 µg/mLExtended-Release Tablets0.9999Not Stated

Experimental Protocols

Norfloxacin Analysis using LC-MS/MS with a Deuterated Internal Standard

This protocol is adapted from a validated method for a structurally similar fluoroquinolone, ciprofloxacin, and is representative of a typical workflow for Norfloxacin analysis in a biological matrix.

a. Preparation of Stock and Working Solutions:

  • Norfloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Norfloxacin in a suitable solvent, such as a 50/50 methanol/water mixture.

  • This compound Stock Solution (1 mg/mL): Prepare the deuterated internal standard (IS) in the same manner as the analyte stock solution.

  • Working Standard Solutions: Perform serial dilutions of the Norfloxacin stock solution with 50/50 methanol/water to prepare a series of working standards for spiking into the blank matrix to generate a calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 1 µg/mL) with 50/50 methanol/water.

b. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, standard, or unknown), add a fixed volume of the Internal Standard Working Solution.

  • Add a protein precipitation agent (e.g., acetonitrile) to the sample.

  • Vortex the mixture vigorously for at least 15 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

c. LC-MS/MS Conditions (Representative):

  • LC Column: A C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is typically employed. The specific precursor-to-product ion transitions for Norfloxacin and this compound would need to be optimized.

Alternative Method: Norfloxacin Analysis using HPLC-UV

This protocol is a representative example of a published HPLC-UV method for Norfloxacin analysis.

a. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of 20 mM sodium hydrogen phosphate buffer (pH 3.0) and acetonitrile (88:12, v/v).

  • Standard and Sample Preparation: Dissolve and dilute Norfloxacin standards and samples in a suitable diluent, often the mobile phase itself.

b. Chromatographic Conditions:

  • LC Column: C18 column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.

  • Injection Volume: 20 µL.

Visualizing the Analytical Workflow

The following diagrams illustrate the key steps in the analytical workflows.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification using Analyte/IS Ratio detection->quantification

Caption: Workflow for Norfloxacin analysis using LC-MS/MS with a deuterated internal standard.

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis sample Sample (e.g., Dissolved Tablet) dilution Dilution with Mobile Phase sample->dilution injection Inject into HPLC-UV dilution->injection separation Chromatographic Separation (C18) injection->separation detection UV Detection (e.g., 280 nm) separation->detection quantification Quantification via External Standard Curve detection->quantification

Caption: General workflow for Norfloxacin analysis using HPLC-UV.

References

A Comparative Guide to the Limit of Detection and Quantification of Norfloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurately determining the concentration of pharmaceutical compounds is paramount. This guide provides a comparative analysis of various analytical methods for the quantification of Norfloxacin, a broad-spectrum fluoroquinolone antibiotic. A special focus is placed on the use of its deuterated internal standard, Norfloxacin-d5, particularly in highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. We will also explore alternative techniques such as high-performance liquid chromatography with fluorescence detection (HPLC-FLD) and UV-Vis spectrophotometry.

Quantitative Data Summary

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of any quantitative analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The choice of analytical method and the use of an appropriate internal standard, such as this compound, significantly impact these values.

Below is a summary of LOD and LOQ values for Norfloxacin obtained by different analytical techniques. It is important to note that these values can vary based on the specific instrumentation, experimental conditions, and the matrix in which the analyte is being measured.

Analytical MethodInternal StandardMatrixLODLOQ
LC-MS/MSThis compoundFreshwater ShrimpNot explicitly stated, but used for confirmationNot explicitly stated, but used for confirmation
LC-MS/MSMoxifloxacin-d4Honey-1.4 - 2.5 ng/g[1]
LC-MS/MSNot specifiedSewage-5 ng/L[2][3]
HPLC-FLDNot specifiedUrine0.006 - 0.010 µg/mL[4]0.020 - 0.034 µg/mL[4]
HPLC-FLDNot specifiedPlasma0.0071 µg/mLNot explicitly stated, but LOQ = 3.3 x LOD
HPLC-UVNot specifiedPharmaceutical Dosage Form0.03 µg/mL0.1 µg/mL
HPLC-UVNot specifiedBroiler Chicken Tissue (Liver)1.57 µg/mL5.24 µg/mL
HPLC-UVNot specifiedBroiler Chicken Tissue (Kidney)5.10 µg/mL17.01 µg/mL
HPLC-UVNot specifiedBroiler Chicken Tissue (Muscle)1.4 µg/mL4.98 µg/mL
UV-Vis SpectrophotometryNot applicableTablet Dosage Form1 µg/mLNot explicitly stated
UV-Vis SpectrophotometryNot applicableTablet Dosage Form-1.08 µg/mL
Derivative UV SpectrophotometryNot applicablePharmaceutical Dosage Form2 µg/mLNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the key analytical techniques discussed.

LC-MS/MS Method with this compound Internal Standard

This method is highly sensitive and specific, making it suitable for complex matrices like biological fluids and environmental samples.

a. Sample Preparation (Wastewater):

  • Collect wastewater samples in amber glass bottles and store at 4°C.

  • Filter samples through a 0.45 µm nylon membrane filter.

  • Perform solid-phase extraction (SPE) for sample clean-up and pre-concentration. Condition a Strata-X extraction cartridge.

  • Load the filtered water sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness and reconstitute in a specific volume of the mobile phase.

  • Add a known concentration of this compound internal standard to the reconstituted sample before injection.

b. Chromatographic Conditions:

  • Column: Zorbax SB-C8 or equivalent

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing an appropriate modifier like formic acid.

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 5-20 µL

c. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both Norfloxacin and this compound. This provides high selectivity and sensitivity.

HPLC with Fluorescence Detection (HPLC-FLD)

This method offers good sensitivity for fluorescent compounds like Norfloxacin.

a. Sample Preparation (Urine):

  • Thaw frozen urine samples at room temperature.

  • Vortex and centrifuge the samples.

  • Dilute the supernatant with the mobile phase.

  • Filter the diluted sample through a 0.45 µm filter before injection.

b. Chromatographic Conditions:

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of phosphoric acid solution (pH adjusted with triethylamine) and methanol in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

c. Fluorescence Detection:

  • Excitation Wavelength: 280 nm

  • Emission Wavelength: 445 nm

UV-Vis Spectrophotometry

This is a simpler and more accessible method, suitable for higher concentration samples like pharmaceutical formulations.

a. Sample Preparation (Tablets):

  • Weigh and finely powder a number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of Norfloxacin.

  • Dissolve the powder in a suitable solvent (e.g., 0.1N HCl) with the aid of sonication.

  • Filter the solution to remove insoluble excipients.

  • Prepare a series of dilutions of the clear filtrate to fall within the linear range of the calibration curve.

b. Spectrophotometric Measurement:

  • Blank: The solvent used for sample preparation (e.g., 0.1N HCl).

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax for Norfloxacin in the chosen solvent (typically around 277-278 nm).

  • Measurement: Record the absorbance of the sample solutions at the λmax.

c. Quantification:

  • Construct a calibration curve by plotting the absorbance of standard solutions of known concentrations versus their concentrations.

  • Determine the concentration of Norfloxacin in the sample solution from the calibration curve.

Workflow for LOD and LOQ Determination

The following diagram illustrates a generalized workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the calibration curve method, as recommended by the International Council for Harmonisation (ICH) guidelines.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_verification Verification prep_standards Prepare a series of calibration standards at low concentrations near the expected LOD analyze_standards Analyze calibration standards using the validated analytical method prep_standards->analyze_standards prep_blank Prepare multiple blank samples (matrix without analyte) analyze_blanks Analyze blank samples to determine background noise prep_blank->analyze_blanks construct_curve Construct a calibration curve (Response vs. Concentration) analyze_standards->construct_curve calc_params Calculate the slope (S) of the calibration curve and the standard deviation of the response (σ) analyze_blanks->calc_params construct_curve->calc_params calc_lod Calculate LOD = 3.3 * (σ / S) calc_params->calc_lod calc_loq Calculate LOQ = 10 * (σ / S) calc_params->calc_loq verify_lod Prepare and analyze samples at the calculated LOD concentration to confirm detectability calc_lod->verify_lod verify_loq Prepare and analyze samples at the calculated LOQ concentration to confirm precision and accuracy calc_loq->verify_loq

Caption: Workflow for LOD and LOQ Determination.

References

The Gold Standard: Norfloxacin-d5 as an Internal Standard in Norfloxacin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research and drug development, the precise quantification of pharmaceutical compounds is paramount. For Norfloxacin, a widely used fluoroquinolone antibiotic, achieving accurate and reliable analytical results hinges on the selection of an appropriate internal standard. This guide provides an objective comparison of Norfloxacin-d5, a deuterated stable isotope-labeled internal standard, with other commonly used alternatives, supported by experimental data.

Stable isotope-labeled compounds, such as this compound, are widely regarded as the gold standard for internal standards in mass spectrometry-based assays.[1] Their near-identical physicochemical properties to the analyte of interest ensure they co-elute during chromatography and exhibit similar ionization efficiency. This behavior effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.[1]

Performance Comparison of Internal Standards

The selection of an internal standard is a critical step in analytical method development. While structurally similar compounds can be employed, they may not always perfectly mimic the analyte's behavior, potentially leading to less accurate results. The following table summarizes the performance characteristics of Norfloxacin quantification using this compound and other common internal standards, compiled from various validation studies.

Internal StandardAnalytical MethodMatrixLinearity (r²)Accuracy (%)Precision (%RSD)Recovery (%)Reference
This compound LC-MS/MSHuman Serum> 0.9986.1 - 109.03.70 - 11.5Not Reported[2]
CiprofloxacinRP-HPLC-FLDHuman Plasma> 0.99995.8 - 104.1< 8.6100.2 - 103.5[3]
LevofloxacinLC-FDHuman Plasma≥ 0.994±10.91< 8.1990.1 - 111.5[1]
OfloxacinLC-MS/MSHuman Plasmar2=0.99787.25 - 1143.37 - 12.6072.8 - 83.5

Data compiled from multiple sources. RSD = Relative Standard Deviation, LC-MS/MS = Liquid Chromatography-Tandem Mass Spectrometry, RP-HPLC-FLD = Reversed-Phase High-Performance Liquid Chromatography with Fluorescence Detection, LC-FD = Liquid Chromatography with Fluorescence Detection.

As the data indicates, while all listed internal standards provide acceptable linearity, accuracy, and precision within validated ranges, the use of a stable isotope-labeled internal standard like this compound is generally preferred for LC-MS/MS methods to minimize variability and matrix effects.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are outlines of typical experimental protocols for the quantification of Norfloxacin using this compound and a structural analog as internal standards.

Method 1: Quantification of Norfloxacin in Human Serum using this compound by LC-MS/MS

This method is adapted from a study validating the quantification of multiple antimicrobials in human serum.

  • Sample Preparation:

    • To 100 µL of serum sample, add 10 µL of internal standard working solution (this compound).

    • Precipitate proteins by adding 200 µL of acetonitrile.

    • Vortex mix and centrifuge the samples.

    • Dilute the supernatant before injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A suitable C18 analytical column.

    • Mobile Phase: A gradient of ammonium formate with 0.1% formic acid and acetonitrile.

    • Flow Rate: 0.6 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Norfloxacin and this compound.

  • Quantification:

    • Calculate the peak area ratio of Norfloxacin to this compound.

    • Determine the concentration from a calibration curve prepared in the same biological matrix.

Method 2: Quantification of Norfloxacin in Human Plasma using Ciprofloxacin by RP-HPLC-FLD

This method is based on a bioequivalence study of Norfloxacin.

  • Sample Preparation:

    • To a plasma sample, add the internal standard solution (Ciprofloxacin).

    • Precipitate plasma proteins using acetonitrile.

    • Centrifuge the sample and inject the supernatant into the HPLC system.

  • Chromatographic Conditions:

    • Column: Synergi MAX-RP 150 x 4.6-mm, 4-µm column.

    • Mobile Phase: A mixture of phosphate buffer and acetonitrile (85:15, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detection with excitation at 300 nm and emission at 450 nm.

  • Quantification:

    • The ratio of the peak area of Norfloxacin to the internal standard (Ciprofloxacin) is plotted against the corresponding measured concentration to generate a calibration curve.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of Norfloxacin and a typical analytical workflow.

Norfloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial DNA Replication_Fork Replication Fork Bacterial_DNA->Replication_Fork Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) Cell_Death Cell Death DNA_Gyrase->Cell_Death leads to Topoisomerase_IV Topoisomerase IV Cell_Division Cell Division Topoisomerase_IV->Cell_Division Topoisomerase_IV->Cell_Death leads to Replication_Fork->DNA_Gyrase relieves supercoiling Replication_Fork->Topoisomerase_IV separates daughter chromosomes Norfloxacin Norfloxacin Norfloxacin->DNA_Gyrase Inhibits Norfloxacin->Topoisomerase_IV Inhibits

Caption: Mechanism of action of Norfloxacin.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Injection Inject into LC-MS/MS Supernatant_Collection->Injection Chromatography Chromatographic Separation (Analyte & IS co-elute) Injection->Chromatography Mass_Spectrometry Mass Spectrometric Detection (Differentiation by m/z) Chromatography->Mass_Spectrometry Peak_Integration Peak Area Integration Mass_Spectrometry->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for Norfloxacin quantification.

References

A Comparative Guide to Analytical Methods for Norfloxacin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of various analytical methods for the quantification of Norfloxacin, a fluoroquinolone antibiotic. The use of Norfloxacin-d5 as an internal standard is highlighted for its role in enhancing accuracy and precision, particularly in mass spectrometry-based methods. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for Norfloxacin.

Performance Comparison of Analytical Methods

The selection of an analytical method for Norfloxacin quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of different validated methods.

MethodLinearity Range (µg/mL)Accuracy (%)Precision (%RSD)Limit of Quantification (LOQ) (µg/mL)Internal Standard
LC-MS/MS 0.0014 - 2.5Not explicitly statedNot explicitly stated0.0014 - 0.0025Moxifloxacin-d4
RP-HPLC with Fluorescence Detection 0.03 - 3.595.8 - 104.1< 8.60.03Ciprofloxacin
RP-HPLC with UV Detection 10 - 15099.97 - 100.11< 21.16Not specified
Colorimetric Method B 1 - 1598.17 - 100.85 (in urine)Not explicitly stated3.368Not applicable
Turbidimetric Bioassay 25 - 100100.741.33 (intra-assay)2.79Not applicable

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. Below are protocols for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, where an isotopic internal standard like this compound is highly recommended, and a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

LC-MS/MS Method for Norfloxacin in Honey

This method is suitable for the trace analysis of Norfloxacin in complex matrices. The use of an isotopic internal standard like this compound is ideal for correcting matrix effects and variations in instrument response.

  • Sample Preparation (Liquid-Liquid Extraction) :

    • To a 5.0 mL water sample, add 10.0 mL of acetonitrile.

    • Vortex the mixture for approximately 10 minutes.

    • Add approximately 2.0 grams of NaCl to the tube.

    • Shake or vortex for another 5 minutes.

    • Centrifuge at approximately 4000 g for 5 minutes.

    • Transfer the supernatant to a clean centrifuge tube.

    • This extraction procedure is repeated for honey samples after initial dissolution in water.[1]

  • Internal Standard :

    • Moxifloxacin-d4 was utilized in the described study; however, this compound is a suitable alternative for isotope dilution mass spectrometry.[1]

  • Instrumentation :

    • Thermo Fisher Scientific LTQ XL Linear Ion-Trap mass spectrometer with electrospray ionization (ESI).[1]

  • Quantitation :

    • Quantitation is performed by plotting the ratio of the abundance of the primary product ion for Norfloxacin to the primary product ion of the internal standard.[1]

RP-HPLC with UV Detection for Norfloxacin in Tablets

This method is commonly used for the quality control of pharmaceutical formulations.

  • Sample Preparation :

    • Weigh and finely powder 10 tablets to obtain an average weight.

    • Accurately weigh a portion of the powder equivalent to 100 mg of Norfloxacin and transfer it to a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with 0.1N HCl to achieve a stock solution of 100 µg/mL.

    • Further dilute the stock solution with the mobile phase to fall within the calibration range.

  • Chromatographic Conditions :

    • Column : Waters C18 (250 mm × 4.6 mm; 3.5 µm).

    • Mobile Phase : Methanol and 0.01 M sodium perchlorate (pH 3.1) in a ratio of 15:85 (v/v).

    • Flow Rate : 0.8 mL/min.

    • Injection Volume : 20 µL.

    • Detection : UV at 220 nm.

Experimental Workflow and Data Analysis

The following diagrams illustrate the typical workflow for Norfloxacin analysis and the logical relationship in method validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Tablet) IS_Spiking Internal Standard Spiking (e.g., this compound) Sample->IS_Spiking Extraction Extraction/ Dilution Chromatography Chromatographic Separation (HPLC/UPLC) Extraction->Chromatography IS_Spiking->Extraction Detection Detection (MS/MS or UV/Fluorescence) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification validation_parameters MethodValidation Analytical Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Robustness Robustness MethodValidation->Robustness LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ

References

A Head-to-Head Comparison: Norfloxacin-d5 Versus C13-Norfloxacin as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides a comprehensive comparison of two stable isotope-labeled internal standards for the fluoroquinolone antibiotic norfloxacin: Norfloxacin-d5 and C13-Norfloxacin. This comparison is based on their physicochemical properties and the established principles of using deuterated versus carbon-13 labeled standards in mass spectrometry.

Introduction to Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard. An ideal SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This allows it to be distinguished by the mass spectrometer while co-eluting with the analyte, thus effectively compensating for variations in sample preparation, matrix effects, and instrument response. The two most common stable isotopes used for this purpose are deuterium (²H or D) and carbon-13 (¹³C).

Physicochemical Properties

A thorough comparison begins with the fundamental physicochemical properties of the internal standards. While data for this compound is readily available, specific details for a commercially available C13-Norfloxacin are less documented in public literature. The following table summarizes the known properties of this compound and the expected properties of a hypothetical C13-Norfloxacin, based on the properties of unlabeled norfloxacin.

PropertyThis compoundC13-Norfloxacin (Hypothetical)
Molecular Formula C₁₆H₁₃D₅FN₃O₃¹³CₓC₁₆-ₓH₁₈FN₃O₃ (x = number of ¹³C atoms)
Molecular Weight 324.4 g/mol [1]> 319.33 g/mol (dependent on the number of ¹³C labels)
Isotopic Purity ≥99% deuterated forms (d₁-d₅)[1]Typically high, with low levels of unlabeled species.
Structure Deuterium labels on the ethyl group.[1]¹³C atoms incorporated into the carbon backbone.
Solubility Slightly soluble in Chloroform and DMSO.[1]Expected to be very similar to unlabeled norfloxacin (very slightly soluble in water, slightly soluble in acetone and ethanol).[2]
Chemical Stability Generally stable, but potential for back-exchange of deuterium with protons.Highly stable due to the incorporation of ¹³C into the carbon skeleton.

Performance Comparison: The Isotope Effect

The primary difference in performance between deuterated and carbon-13 labeled internal standards stems from the "isotope effect." This effect can lead to subtle but significant differences in their analytical behavior.

Chromatographic Co-elution

Ideally, the internal standard should co-elute perfectly with the analyte to experience the same matrix effects. Due to the slightly different physicochemical properties of deuterium compared to hydrogen, deuterated standards can sometimes exhibit a chromatographic shift, eluting slightly earlier or later than the unlabeled analyte. This can be a significant drawback, as even a small separation can lead to differential ion suppression or enhancement, compromising the accuracy of quantification.

Carbon-13, being chemically almost identical to carbon-12, results in an internal standard with chromatographic behavior that is virtually indistinguishable from the native analyte. This ensures true co-elution and more effective compensation for matrix effects.

Isotopic Stability

Deuterium labels, especially those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with protons from the solvent or matrix. While the deuterium atoms in this compound are placed on the ethyl group, which is generally stable, the risk of exchange, though minimal, is not entirely absent, particularly under certain pH or sample processing conditions.

Carbon-13 atoms are incorporated into the core carbon skeleton of the molecule, making them exceptionally stable and not prone to exchange under typical bioanalytical conditions. This inherent stability of C13-labeled standards provides greater confidence in the integrity of the internal standard throughout the analytical workflow.

Experimental Workflow for Norfloxacin Quantification

Below is a generalized experimental protocol for the quantification of norfloxacin in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.

Experimental Protocol: Quantification of Norfloxacin in Human Plasma using LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (either this compound or C13-Norfloxacin at a suitable concentration, e.g., 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Norfloxacin: m/z 320.1 → 276.1

    • This compound: m/z 325.1 → 281.1

    • C13-Norfloxacin (hypothetical): e.g., m/z 323.1 → 279.1 (assuming 3 ¹³C labels)

  • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

Visualizing the Workflow and Comparison

To better illustrate the concepts discussed, the following diagrams were created using the DOT language.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (this compound or C13-Norfloxacin) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratios) MS_Detection->Data_Analysis

Caption: A generalized workflow for the bioanalysis of norfloxacin using a stable isotope-labeled internal standard.

Logical_Comparison cluster_Norfloxacin_d5 This compound cluster_C13_Norfloxacin C13-Norfloxacin cluster_common Shared Goal D5_Properties Deuterium Labeled Potential for Chromatographic Shift Risk of H-D Exchange Goal Accurate Quantification of Norfloxacin D5_Properties->Goal Good Accuracy C13_Properties Carbon-13 Labeled Excellent Co-elution High Isotopic Stability C13_Properties->Goal Superior Accuracy & Precision

References

A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing Norfloxacin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison framework for the cross-validation of bioanalytical methods that employ Norfloxacin-d5 as an internal standard. Cross-validation is a critical regulatory requirement designed to ensure the equivalency of analytical results when a method is transferred between laboratories, instrumentation, or platforms. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a cornerstone of modern quantitative bioanalysis, offering the best approach to correcting for variability during sample processing and analysis.

The Imperative of Cross-Validation with a SIL-IS

When a bioanalytical method is moved—for instance, from a primary research lab to a contract research organization (CRO)—or when data from different analytical methods are to be combined in a single study, cross-validation is essential.[1] It serves to demonstrate that the data are reliable and reproducible, irrespective of the testing site or specific instrumentation used.[2]

This compound, as a deuterated analog of Norfloxacin, shares nearly identical physicochemical properties with the unlabeled analyte. This makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays, as it co-elutes and experiences similar ionization effects, thus compensating for matrix effects and improving assay precision and accuracy.[3][4]

Experimental Design for Cross-Validation

A robust cross-validation study involves analyzing the same set of quality control (QC) samples and, where possible, incurred study samples using both the original (reference) and the new (comparator) analytical method.

General Cross-Validation Protocol
  • Sample Selection : A minimum of three levels of QC samples (low, medium, and high) should be analyzed in replicate (n ≥ 3). If available, a statistically relevant number of incurred samples from a pharmacokinetic study should also be included.

  • Analysis : The selected samples are analyzed by both the reference method and the comparator method.

  • Data Evaluation : The results are compared to assess the agreement between the two methods. According to guidelines like the ICH M10, the mean accuracy of the QC samples should be within ±15% of the nominal concentration, and for incurred samples, the assay variability should be within ±20% for at least two-thirds of the samples.[2]

Example Experimental Protocol: LC-MS/MS Quantification

The following protocol describes a typical LC-MS/MS method for quantifying an analyte in human plasma using this compound as the internal standard. This protocol would be applied in both the reference and comparator laboratories during a cross-validation study.

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of plasma sample, calibrator, or quality control (QC) sample, add 10 µL of the this compound internal standard working solution.

    • Vortex the mixture for 15 seconds.

    • Add 200 µL of methanol containing 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 30 seconds, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for injection.

  • Chromatographic Conditions

    • Column : C18 reverse-phase column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A : 2 mM ammonium formate with 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Flow Rate : 0.5 mL/min.

    • Gradient : A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

    • Injection Volume : 5 µL.

  • Mass Spectrometric Conditions

    • Ionization Mode : Electrospray Ionization (ESI), positive mode.

    • Detection : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : Specific precursor-to-product ion transitions for the analyte and for this compound would be monitored.

Data Presentation: Performance Comparison

The following tables summarize typical validation parameters for two hypothetical LC-MS/MS methods being cross-validated. "Method A" represents the original, validated method, and "Method B" represents the method at the receiving laboratory or the new platform.

Table 1: Comparison of Method Validation Parameters

ParameterMethod A (Reference)Method B (Comparator)Acceptance Criteria
Linearity Range 0.5 - 50 ng/mL0.5 - 50 ng/mLConsistent range
Correlation Coefficient (r²) > 0.995> 0.995≥ 0.99
LLOQ 0.5 ng/mL0.5 ng/mLSufficient for study
Intra-day Precision (%CV) < 10%< 12%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 11%< 13%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -5.0% to +4.5%-7.2% to +6.8%Within ±15% (±20% at LLOQ)
Recovery ~85%~88%Consistent and reproducible

Data are illustrative and synthesized from typical performance characteristics of LC-MS/MS bioanalytical methods.

Table 2: Illustrative Cross-Validation Results for QC Samples

QC LevelNominal Conc. (ng/mL)Mean Conc. - Method A (ng/mL)Mean Conc. - Method B (ng/mL)% Difference*
Low QC 1.51.481.55+4.7%
Mid QC 20.020.819.9-4.3%
High QC 40.038.941.2+5.9%

% Difference = [(Mean Conc. B - Mean Conc. A) / Mean Conc. A] * 100. The acceptance criterion is typically that the mean concentration at each level should be within ±15% of each other.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for cross-validation and a standard analytical method using this compound.

G Bioanalytical Method Cross-Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_qcs Prepare QC Samples (Low, Mid, High) analyze_a Analyze all samples with Method A (Reference) prep_qcs->analyze_a analyze_b Analyze all samples with Method B (Comparator) prep_qcs->analyze_b select_is Select Incurred Study Samples select_is->analyze_a select_is->analyze_b compare Compare Results analyze_a->compare analyze_b->compare stats Statistical Analysis (% Difference, Bias) compare->stats report Generate Report stats->report

Caption: Workflow for a bioanalytical method cross-validation study.

G LC-MS/MS Workflow with this compound start Plasma Sample (Calibrator, QC, or Unknown) spike Spike with this compound (Internal Standard) start->spike ppt Protein Precipitation (e.g., with Methanol) spike->ppt centrifuge Centrifugation ppt->centrifuge extract Collect Supernatant centrifuge->extract inject Inject into UPLC/HPLC System extract->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Spectrometry Detection (MRM Mode) ionize->detect quantify Quantification (Analyte/IS Peak Area Ratio) detect->quantify result Final Concentration quantify->result

Caption: A typical LC-MS/MS analytical workflow using a SIL-IS.

Conclusion

A successful cross-validation provides confidence that different analytical methods or laboratories can produce equivalent and reliable data. This is fundamental for the integrity of pharmacokinetic and other clinical studies. The use of a high-quality, stable isotope-labeled internal standard like this compound is instrumental in achieving the robust and reproducible results necessary to meet stringent regulatory standards. By following a well-defined protocol and applying clear acceptance criteria, researchers can ensure seamless method transfers and the long-term viability of their analytical procedures.

References

The Gold Standard in Bioanalysis: A Comparative Analysis of Norfloxacin Quantification with and without Norfloxacin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in pharmacokinetic and bioequivalence studies, the choice of internal standard in quantitative bioanalysis is a critical decision. This guide provides a detailed comparative analysis of the quantification of the fluoroquinolone antibiotic Norfloxacin with and without the use of its stable isotope-labeled (SIL) internal standard, Norfloxacin-d5. The inclusion of supporting experimental data and protocols underscores the significant advantages conferred by the use of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The primary challenge in bioanalysis is the "matrix effect," where endogenous components in biological samples like plasma or urine can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. The use of a SIL internal standard, such as this compound, is widely considered the gold standard for mitigating these effects. Due to their near-identical physicochemical properties, the analyte and its deuterated counterpart co-elute and experience the same degree of matrix effects, allowing for reliable correction and yielding more accurate and precise results.

Quantitative Performance: A Head-to-Head Comparison

The following table summarizes the expected performance characteristics of an LC-MS/MS method for the quantification of Norfloxacin with and without the use of this compound as an internal standard. The data presented is a representative synthesis based on typical validation parameters observed in bioanalytical literature.

ParameterWithout Internal Standard (Norfloxacin)With Internal Standard (this compound)
Linearity (r²) > 0.99> 0.995
Accuracy (% Bias) ± 15%± 5%
Precision (% RSD) < 15%< 5%
Recovery (%) Variable (60-110%)Consistent and reproducible
Matrix Effect (% CV) > 15%< 5%
Lower Limit of Quantification (LLOQ) HigherLower

Experimental Workflow and Signaling Pathway

The diagram below illustrates a typical experimental workflow for the comparative analysis of Norfloxacin quantification.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Analysis Sample Biological Sample (e.g., Plasma) Spike_wo_IS Spike with Norfloxacin Sample->Spike_wo_IS Spike_w_IS Spike with Norfloxacin and this compound Sample->Spike_w_IS Extraction Protein Precipitation & Solid Phase Extraction Spike_wo_IS->Extraction Spike_w_IS->Extraction LC_Separation Liquid Chromatography Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Quant_wo_IS Quantification without IS MS_Detection->Quant_wo_IS Norfloxacin Signal Quant_w_IS Quantification with IS (Ratio to this compound) MS_Detection->Quant_w_IS Norfloxacin & this compound Signals Comparison Comparative Data Analysis Quant_wo_IS->Comparison Quant_w_IS->Comparison

Experimental workflow for comparative analysis.

Detailed Experimental Protocol

The following is a representative experimental protocol for the LC-MS/MS analysis of Norfloxacin in human plasma.

1. Sample Preparation:

  • Spiking: To a 100 µL aliquot of human plasma, add the appropriate concentration of Norfloxacin standard solution (for the 'without internal standard' samples) or a mixture of Norfloxacin and this compound standard solutions (for the 'with internal standard' samples).

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Norfloxacin: m/z 320.1 → 276.1

      • This compound: m/z 325.1 → 281.1

    • Ion Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

3. Data Analysis:

  • Without Internal Standard: The peak area of the Norfloxacin MRM transition is used for quantification against a calibration curve prepared in a surrogate matrix.

  • With Internal Standard: The ratio of the peak area of Norfloxacin to the peak area of this compound is calculated and used for quantification against a calibration curve. This ratio effectively corrects for variations in sample preparation and instrument response.

Safety Operating Guide

Proper Disposal of Norfloxacin-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Norfloxacin-d5, a deuterated form of the broad-spectrum antibiotic Norfloxacin, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Improper disposal can lead to environmental contamination and may pose risks to aquatic life and potentially human health.[1][2][3] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. The primary health concerns include potential reproductive toxicity and serious eye damage.[4] Adherence to safety protocols is mandatory when handling this compound.

Key Hazard and Safety Data for this compound

ParameterInformationSource
GHS Hazard Pictograms Health Hazard, Corrosion[4]
Signal Word Danger
Hazard Statements H318: Causes serious eye damage.H361: Suspected of damaging fertility or the unborn child.
Personal Protective Equipment (PPE) Protective clothing, gloves, safety glasses, and a dust respirator should be worn.
First Aid: Eye Contact Rinse opened eye for several minutes under running water. Then consult a doctor.
First Aid: Inhalation Supply fresh air; consult a doctor in case of complaints.
First Aid: Swallowing If symptoms persist, consult a doctor.
Environmental Precautions Do not allow the substance to enter sewers or surface/ground water.
Regulatory Framework for Pharmaceutical Waste

In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Many states have their own, sometimes more stringent, regulations. A key aspect of these regulations is the management of hazardous waste pharmaceuticals, which includes a ban on flushing such substances down the drain.

Procedural Protocol for the Disposal of this compound

This protocol outlines the step-by-step process for the safe disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Characterization
  • Identify all waste streams containing this compound. This includes:

    • Expired or unused neat compound.

    • Contaminated lab materials (e.g., pipette tips, gloves, weighing paper, vials).

    • Solutions containing this compound.

    • Contaminated cleaning materials from spills.

  • Characterize the waste. Based on its safety data sheet, this compound should be handled as hazardous chemical waste due to its potential reproductive toxicity and ability to cause serious eye damage.

Step 2: Segregation and Collection
  • Segregate this compound waste at the point of generation. Do not mix it with non-hazardous waste.

  • Use a designated, clearly labeled, and leak-proof waste container. The container must be compatible with the chemical properties of this compound.

  • For solid waste (e.g., contaminated gloves, vials), use a securely sealed container.

  • For liquid waste (e.g., solutions), use a sealed, non-reactive container.

Step 3: Labeling and Storage
  • Label the waste container clearly with "Hazardous Waste" and the specific chemical name: "this compound Waste".

  • Include the date when waste was first added to the container.

  • Store the container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic. Keep containers tightly closed.

Step 4: Disposal and Treatment
  • Consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.

  • The preferred method of disposal for pharmaceutical waste is incineration at a licensed and permitted treatment facility. This method is required by the EPA for hazardous pharmaceutical waste.

  • Arrange for waste pickup through your institution's EHS department or a certified hazardous waste management company. These companies are equipped to handle the transport, treatment, and final disposal of the waste in compliance with all regulations.

  • Never dispose of this compound down the drain or in the regular trash. Improper disposal contributes to environmental pollution, with fluoroquinolones being detected in surface water, wastewater, and sewage, posing a threat to ecosystems.

Summary of Disposal Best Practices
DoDo Not
Segregate waste at the source.Do not mix with non-hazardous trash.
Use clearly labeled , sealed containers.Do not dispose of down the sewer system.
Wear appropriate PPE when handling waste.Do not dispose of in regular landfill trash.
Consult your institution's EHS department .Do not incinerate in the open air.
Transfer waste to a licensed disposal facility .Do not allow contamination of soil or water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

Norfloxacin_Disposal_Workflow cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal A This compound Waste Generated (Solid or Liquid) B Characterize as Hazardous Waste (Reproductive Toxin, Eye Damage) A->B C Segregate from Non-Hazardous Waste B->C D Place in Designated, Sealed, Compatible Container C->D E Label Container: 'Hazardous Waste - this compound' D->E F Store in Secure, Designated Accumulation Area E->F G Contact Institutional EHS for Guidance & Pickup F->G H Transfer to Licensed Hazardous Waste Contractor G->H I Final Disposal via Permitted Incineration H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Norfloxacin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Norfloxacin-d5, a deuterated form of a broad-spectrum antibiotic. Adherence to these procedures is essential for ensuring the safety of laboratory personnel and the integrity of research outcomes. This compound is classified as a hazardous substance, with the potential to cause serious eye damage and suspected reproductive harm.

Personal Protective Equipment (PPE)

The consistent and correct use of appropriate PPE is the first line of defense against exposure to this compound. The following table outlines the minimum required PPE for various laboratory activities involving this compound. For operations with a high risk of aerosol generation, more stringent respiratory protection is recommended.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety GogglesMust be chemical splash goggles providing a complete seal around the eyes. A face shield should be worn over goggles for added protection during splash-prone procedures.
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.
Body Protection Disposable Coveralls or Dedicated Lab CoatUse coveralls made of materials like Tyvek® or a dedicated, professionally laundered lab coat to protect against chemical splashes and dust.
Respiratory Protection N95 Respirator or Powered Air-Purifying Respirator (PAPR)An N95 respirator is suitable for low-risk activities. A PAPR is recommended for operations with a high potential for aerosol generation, such as weighing and aliquoting powders.
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.

Operational Plan: From Receipt to Use

A systematic approach is critical for safely handling this compound. The following step-by-step plan outlines the key phases of handling, from receiving the compound to its use in experimental procedures.

Receiving and Storage
  • Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leaks. If compromised, do not open and follow your institution's hazardous material incident protocol.

  • Designated Storage: Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and secure area. Recommended storage is at 4°C.

  • Inventory Management: Maintain a detailed inventory log to track the quantity of this compound, its location, and usage.

Preparation for Handling
  • Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood or a glove box, to prevent cross-contamination.

  • Decontamination Supplies: Ensure that a validated decontamination solution and a chemical spill kit are readily available in the work area.

  • Waste Containers: Prepare clearly labeled, sealed, and puncture-resistant waste containers for all types of waste that will be generated (solid, liquid, sharps).

  • PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.

Weighing and Solution Preparation
  • Minimize Dust Generation: When weighing the solid compound, use gentle scooping techniques to minimize dust formation.

  • Closed System Weighing: Whenever possible, utilize a closed system for weighing and transferring the compound.

  • Solution Preparation: To dissolve the compound, slowly add the solvent to the solid to prevent splashing. Cap the container and mix gently until the solid is fully dissolved.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, weigh boats, and pipette tips, must be segregated into designated hazardous waste containers.

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not dispose of this waste down the drain.

  • Solid Waste: Contaminated solid waste should be placed in a designated, sealed hazardous waste container.

  • Disposal Method: The preferred method for the disposal of this compound waste is high-temperature incineration by a licensed hazardous waste management company.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Norfloxacin_d5_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Designated Area (Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh this compound don_ppe->weigh Enter Handling Area dissolve 4. Prepare Solution weigh->dissolve experiment 5. Perform Experiment dissolve->experiment decontaminate 6. Decontaminate Surfaces & Equipment experiment->decontaminate Post-Experiment dispose_waste 7. Dispose of Waste (Solid & Liquid) decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe end_node End doff_ppe->end_node Exit Handling Area start Start start->prep_area Initiate Protocol

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norfloxacin-d5
Reactant of Route 2
Reactant of Route 2
Norfloxacin-d5

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.